molecular formula C6H6Br2N2O B1280672 2-bromo-1-pyrimidin-4-yl-ethanone Hydrobromide CAS No. 845267-57-4

2-bromo-1-pyrimidin-4-yl-ethanone Hydrobromide

Cat. No.: B1280672
CAS No.: 845267-57-4
M. Wt: 281.93 g/mol
InChI Key: MURXITKQFQHWJW-UHFFFAOYSA-N
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Description

2-bromo-1-pyrimidin-4-yl-ethanone Hydrobromide is a useful research compound. Its molecular formula is C6H6Br2N2O and its molecular weight is 281.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-1-pyrimidin-4-ylethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O.BrH/c7-3-6(10)5-1-2-8-4-9-5;/h1-2,4H,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURXITKQFQHWJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C(=O)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468796
Record name 2-bromo-1-pyrimidin-4-yl-ethanone Hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845267-57-4
Record name 2-bromo-1-pyrimidin-4-yl-ethanone Hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical, physical, and potential biological properties of 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide. This document consolidates available data on its identity, and safety, and provides context for its potential applications in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly accessible literature, this guide also outlines general experimental protocols for the synthesis and analysis of similar α-bromo ketones and discusses the known biological activities of related pyrimidine-containing molecules to inform future research directions.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a pyrimidine ring linked to a bromoacetyl group, supplied as a hydrobromide salt. Its chemical structure and key identifying information are summarized below.

PropertyValueReference
Chemical Name 2-bromo-1-(pyrimidin-4-yl)ethanone hydrobromide[1]
CAS Number 845267-57-4[1][2]
Molecular Formula C₆H₆Br₂N₂O[1][2]
Molecular Weight 281.93 g/mol [2]
Physical Form Brown powder
Storage Conditions 0-8 °C, Sealed in dry conditions[2]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not published in peer-reviewed literature, the synthesis of analogous α-bromo ketones is well-established. A general synthetic approach is outlined below, which can be adapted for the target compound.

General Synthesis Protocol: Bromination of a Ketone

The synthesis would likely proceed via the bromination of a suitable precursor, 4-acetylpyrimidine. The subsequent reaction with hydrobromic acid would then yield the hydrobromide salt.

Experimental Workflow:

G Precursor 4-Acetylpyrimidine Bromination Bromination (e.g., Br2 in acetic acid or NBS) Precursor->Bromination Product_Free_Base 2-bromo-1-(pyrimidin-4-yl)ethanone Bromination->Product_Free_Base Salt_Formation Salt Formation (HBr in a suitable solvent) Product_Free_Base->Salt_Formation Final_Product 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide Salt_Formation->Final_Product

Figure 1. A generalized workflow for the synthesis of this compound.

Methodology:

  • Dissolution: Dissolve the starting material, 4-acetylpyrimidine, in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

  • Bromination: Add a brominating agent, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), to the solution. The reaction may be performed at room temperature or with gentle heating, and the progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the reaction mixture is typically quenched, for example, with a solution of sodium thiosulfate to remove excess bromine. The product is then extracted into an organic solvent.

  • Purification of the Free Base: The crude product (the free base, 2-bromo-1-pyrimidin-4-yl-ethanone) is purified using techniques such as column chromatography.

  • Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethanol) and treated with a solution of hydrobromic acid to precipitate the hydrobromide salt.

  • Isolation: The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum.

Analytical Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for this compound are not publicly available, predicted chemical shifts for the key protons and carbons can be inferred from related structures. Commercial suppliers may provide access to ¹H and ¹³C NMR data upon request.[1][2]

2.2.2. High-Performance Liquid Chromatography (HPLC)

The purity of the compound can be assessed using reverse-phase HPLC. A general method would involve a C18 column with a gradient elution system, typically using a mixture of water and acetonitrile with an acidic modifier like trifluoroacetic acid or formic acid. Commercial suppliers may offer detailed HPLC methods.[1][2]

Biological Activity and Potential Applications

There is no specific information in the scientific literature regarding the biological activity or mechanism of action of this compound. However, the pyrimidine scaffold is a well-known pharmacophore present in numerous biologically active compounds, including anticancer and kinase inhibitor drugs.[3][4][5][6][7] The presence of the reactive α-bromoketone moiety also suggests that this compound could act as a covalent inhibitor of certain enzymes.

Potential as a Kinase Inhibitor

Many pyrimidine derivatives have been developed as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.[3] For instance, certain 5-bromo-pyrimidine derivatives have shown potent inhibitory activity against Bcr/Abl tyrosine kinase, a key driver in chronic myeloid leukemia.[3]

Hypothesized Signaling Pathway Inhibition:

Based on the activities of related pyrimidine compounds, it is plausible that this compound could target signaling pathways involved in cell proliferation and survival.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Compound 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide Kinase Protein Kinase (e.g., Tyrosine Kinase) Compound->Kinase Inhibition Phosphorylation Phosphorylation Kinase->Phosphorylation Substrate Substrate Protein Substrate->Phosphorylation Downstream_Signaling Downstream Signaling Phosphorylation->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Signaling->Cellular_Response

Figure 2. A hypothetical signaling pathway that could be targeted by this compound.

Drug Development Potential

The structural features of this compound make it an interesting candidate for further investigation in drug discovery programs. The pyrimidine core can be readily modified to explore structure-activity relationships (SAR), and the reactive α-bromoketone group could be exploited for targeted covalent inhibition.

Safety and Handling

Detailed toxicological data for this compound are not available. However, based on the safety information for related α-bromoketones, this compound should be handled with care. It is likely to be an irritant to the eyes, skin, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical intermediate with potential applications in medicinal chemistry, particularly in the development of kinase inhibitors. While specific experimental data on its properties and biological activity are scarce, this guide provides a framework for its synthesis, analysis, and potential biological evaluation based on the knowledge of related compounds. Further research is warranted to fully elucidate the chemical and biological profile of this molecule and to explore its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route to 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide, a potentially valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the preparation of the key intermediate, 1-(pyrimidin-4-yl)ethanone, followed by its alpha-bromination to yield the target compound. This document details the experimental protocols, summarizes relevant quantitative data, and provides a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is approached in two primary stages:

  • Synthesis of 1-(pyrimidin-4-yl)ethanone (4-Acetylpyrimidine): This intermediate is proposed to be synthesized via a Grignard reaction between pyrimidine-4-carbonitrile and a methylmagnesium halide (e.g., methylmagnesium bromide or iodide). This standard organometallic reaction provides a direct route to the desired ketone.

  • Alpha-Bromination of 1-(pyrimidin-4-yl)ethanone: The methyl group of the acetyl moiety is then brominated to introduce the bromine atom at the alpha position. This can be achieved using various brominating agents, with N-bromosuccinimide (NBS) or bromine in an acidic medium being common choices. The hydrobromide salt of the final product is typically formed in situ during the bromination reaction, particularly when hydrobromic acid is generated as a byproduct, or can be ensured by treatment with HBr during workup.

Experimental Protocols

The following protocols are based on established methodologies for analogous chemical transformations and provide a robust starting point for the synthesis.

Step 1: Synthesis of 1-(pyrimidin-4-yl)ethanone

This procedure is adapted from general methods for the synthesis of ketones from nitriles using Grignard reagents.

Reaction:

Materials and Reagents:

  • Pyrimidine-4-carbonitrile

  • Methylmagnesium bromide (e.g., 3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Aqueous solution of hydrochloric acid (e.g., 3 M HCl)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with pyrimidine-4-carbonitrile and anhydrous diethyl ether or THF.

  • The solution is cooled to 0 °C in an ice bath.

  • Methylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of the nitrile. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for a specified period (typically 2-4 hours) to ensure the completion of the Grignard adduct formation.

  • The reaction mixture is then cooled to 0 °C, and the reaction is quenched by the slow, dropwise addition of a cold aqueous solution of hydrochloric acid. This step hydrolyzes the intermediate imine salt to the corresponding ketone.

  • The resulting biphasic mixture is stirred vigorously for 30 minutes.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether or another suitable organic solvent.

  • The combined organic extracts are washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-(pyrimidin-4-yl)ethanone.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Step 2: Synthesis of this compound

This protocol is adapted from established procedures for the alpha-bromination of aromatic ketones.

Reaction:

Materials and Reagents:

  • 1-(pyrimidin-4-yl)ethanone

  • N-Bromosuccinimide (NBS) or Bromine (Br2)

  • Hydrobromic acid (HBr, e.g., 48% aqueous solution) or Acetic Acid

  • Suitable solvent (e.g., Dichloromethane, Chloroform, or Acetic Acid)

  • Standard laboratory glassware

Procedure using Bromine in Hydrobromic Acid/Acetic Acid:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, 1-(pyrimidin-4-yl)ethanone is dissolved in glacial acetic acid or a mixture of acetic acid and 48% hydrobromic acid.

  • The solution is stirred at room temperature.

  • A solution of bromine in acetic acid is added dropwise from the dropping funnel. The reaction is often exothermic, and the temperature should be monitored.

  • After the addition is complete, the reaction mixture is stirred at room temperature or gently heated (e.g., to 40-50 °C) for a period of 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like diethyl ether.

  • The precipitate is collected by vacuum filtration, washed with cold diethyl ether to remove any unreacted bromine and acetic acid, and then dried under vacuum to yield this compound as a solid.

Procedure using N-Bromosuccinimide (NBS):

  • 1-(pyrimidin-4-yl)ethanone is dissolved in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask.

  • N-Bromosuccinimide (NBS) is added to the solution in one portion.

  • A catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst (e.g., a drop of HBr) can be added to facilitate the reaction.

  • The mixture is stirred at room temperature or refluxed until the reaction is complete as monitored by TLC.

  • After completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration if it precipitates.

  • The filtrate is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The crude product is then treated with a solution of HBr in a suitable solvent (e.g., ether or acetic acid) to form the hydrobromide salt, which is then isolated by filtration and dried.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of analogous compounds, which can be used as a reference for optimizing the synthesis of this compound.

StepReactionReagents & SolventsTemperature (°C)Time (h)Yield (%)Reference Analogy
1Synthesis of KetoneNitrile, Grignard Reagent (e.g., MeMgBr), THF/Ether0 to reflux2 - 460 - 80General Grignard reaction with nitriles
2α-BrominationKetone, Br2, Acetic Acid/HBr25 - 501 - 370 - 90Bromination of substituted acetophenones
2α-BrominationKetone, NBS, DCM/CHCl325 - reflux2 - 675 - 95Bromination of 4-acetylpyridine

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow Synthesis of this compound A Pyrimidine-4-carbonitrile B 1-(pyrimidin-4-yl)ethanone A->B Step 1: Grignard Reaction C 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide B->C Step 2: α-Bromination reagent1 1. CH3MgBr, THF 2. H3O+ reagent2 Br2, HBr/AcOH or NBS, H+

Caption: Synthetic pathway for this compound.

This in-depth guide provides a comprehensive framework for the synthesis of this compound. Researchers and scientists can utilize the provided protocols and data as a foundation for their synthetic endeavors, adapting and optimizing the conditions as necessary to achieve their desired outcomes.

In-Depth Technical Guide: 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide (CAS: 845267-57-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide is a heterocyclic organic compound featuring a pyrimidine core. The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and biologically active molecules.[1][2] Derivatives of pyrimidine are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[3][4][5] The presence of an α-bromo ketone functional group makes this compound a reactive intermediate, particularly useful for the synthesis of various heterocyclic systems and as a potential covalent inhibitor of enzymes. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and potential applications in drug discovery, based on the current understanding of similar pyrimidine-based compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is compiled from chemical supplier databases.[6][7][8]

PropertyValueReference
CAS Number 845267-57-4[6]
Molecular Formula C₆H₆Br₂N₂O[7]
Molecular Weight 281.93 g/mol [6]
IUPAC Name 2-bromo-1-(pyrimidin-4-yl)ethan-1-one;hydrobromide[7]
SMILES C1=CN=C(C=N1)C(=O)CBr.Br[7]
Purity Typically ≥95%[7]
Physical Form SolidN/A
Storage Conditions Sealed in dry, 2-8°C[6]

Synthesis

Proposed Synthetic Workflow

The following diagram illustrates a probable synthetic route.

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product cluster_salt Salt Formation cluster_final Final Product 1-(pyrimidin-4-yl)ethanone 1-(pyrimidin-4-yl)ethanone Bromination Bromination 1-(pyrimidin-4-yl)ethanone->Bromination Br2, solvent 2-bromo-1-(pyrimidin-4-yl)ethanone 2-bromo-1-(pyrimidin-4-yl)ethanone Bromination->2-bromo-1-(pyrimidin-4-yl)ethanone HBr_reaction HBr 2-bromo-1-(pyrimidin-4-yl)ethanone->HBr_reaction 2-bromo-1-(pyrimidin-4-yl)ethanone hydrobromide 2-bromo-1-(pyrimidin-4-yl)ethanone hydrobromide HBr_reaction->2-bromo-1-(pyrimidin-4-yl)ethanone hydrobromide

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on common laboratory practices for the synthesis of similar α-bromo ketones.

Materials:

  • 1-(pyrimidin-4-yl)ethanone

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Appropriate solvent (e.g., acetic acid, chloroform, or diethyl ether)

  • Hydrobromic acid (HBr) solution

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, dropping funnel, magnetic stirrer, etc.)

  • Purification apparatus (e.g., recrystallization setup or column chromatography)

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask under an inert atmosphere, dissolve 1-(pyrimidin-4-yl)ethanone in a suitable solvent.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine or N-bromosuccinimide in the same solvent to the reaction mixture with constant stirring. The reaction is typically monitored by thin-layer chromatography (TLC) to determine completion.

  • Work-up of the Free Base: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize any remaining acid and then with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude 2-bromo-1-(pyrimidin-4-yl)ethanone.

  • Purification of the Free Base: The crude product can be purified by recrystallization or column chromatography.

  • Hydrobromide Salt Formation: The purified 2-bromo-1-(pyrimidin-4-yl)ethanone is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrobromic acid in the same or a miscible solvent is added dropwise with stirring.

  • Isolation of the Final Product: The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.

Potential Applications in Drug Discovery

Given the reactivity of the α-bromo ketone and the established biological significance of the pyrimidine core, this compound is a valuable building block for the synthesis of more complex molecules and a potential therapeutic agent itself.

Kinase Inhibition

Pyrimidine derivatives are well-known kinase inhibitors.[1] The pyrimidine ring can act as a hinge-binding motif, a common feature in many kinase inhibitors. The "2-bromo-1-pyrimidin-4-yl-ethanone" moiety could be utilized to synthesize libraries of compounds for screening against various kinases. Furthermore, the reactive α-bromo ketone could potentially act as a covalent inhibitor by forming a bond with a nucleophilic residue (e.g., cysteine) in the active site of a kinase.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a pyrimidine-based kinase inhibitor.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Synthesis of Heterocyclic Compounds

The α-bromo ketone is a versatile precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles. For instance, it can react with thiourea or thioamides to form aminothiazoles, a class of compounds with diverse biological activities.

The diagram below outlines a general workflow for utilizing this compound in heterocyclic synthesis.

Start 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide Thiourea Thiourea / Thioamide Start->Thiourea Amidine Amidine / Guanidine Start->Amidine Hydrazine Hydrazine / Substituted Hydrazine Start->Hydrazine Product1 Pyrimidine-substituted Aminothiazole Thiourea->Product1 Product2 Pyrimidine-substituted Imidazole / Triazine Amidine->Product2 Product3 Pyrimidine-substituted Pyridazine / Pyrazole Hydrazine->Product3

References

"2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide" molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a putative synthesis protocol, and the potential biological significance of 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a heterocyclic ketone with potential applications as a building block in organic synthesis and as a biologically active agent. Below is a summary of its key quantitative data.

PropertyValueReference
Molecular Weight 281.94 g/mol [1]
Molecular Formula C₆H₆Br₂N₂O[1]
CAS Number 845267-57-4[1]
Purity Typically ≥95%[1]
Physical Form Solid
IUPAC Name 2-bromo-1-(pyrimidin-4-yl)ethan-1-one hydrobromide[1]

Experimental Protocol: Synthesis

While a specific literature procedure for the synthesis of this compound was not identified, a general and environmentally benign protocol for the α-bromination of acetophenones using N-bromosuccinimide (NBS) under ultrasonic irradiation can be adapted. This method offers high yields and reduced reaction times.

Reaction Scheme:

Materials:

  • 1-(pyrimidin-4-yl)ethan-1-one

  • N-Bromosuccinimide (NBS)

  • Water (deionized)

  • Ultrasonic bath (18-25 kHz, 300 W)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1-(pyrimidin-4-yl)ethan-1-one (1.0 eq) in water.

  • Add N-bromosuccinimide (1.0 eq) to the solution.

  • Place the flask in an ultrasonic bath and irradiate at 18-25 kHz with a power of 300 W.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically within 15-20 minutes), transfer the reaction mixture to a separatory funnel.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 2-bromo-1-(pyrimidin-4-yl)ethan-1-one.

  • For the hydrobromide salt, the purified product can be treated with a solution of HBr in a suitable solvent.

Potential Biological Activity and Signaling Pathway

While the specific biological target of this compound is not definitively established in the available literature, compounds with similar structural motifs are known to act as inhibitors of various kinases. One such prominent target is the Transforming Growth Factor-β-Activated Kinase 1 (TAK1).

TAK1 is a key signaling node in inflammatory pathways. It is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and plays a crucial role in the activation of NF-κB and p38/JNK signaling pathways in response to stimuli such as tumor necrosis factor (TNF) and lipopolysaccharide (LPS)[1]. The inhibition of TAK1 is a promising therapeutic strategy for inflammatory diseases and certain types of cancer[1][2].

Below is a diagram illustrating the central role of TAK1 in inflammatory signaling and the points of intervention by a potential inhibitor.

TAK1_Signaling_Pathway TNF_LPS TNF / LPS TNFR_TLR4 TNFR / TLR4 TNF_LPS->TNFR_TLR4 TAK1_complex TAK1 Complex (TAK1, TAB1, TAB2/3) TNFR_TLR4->TAK1_complex IKK_complex IKK Complex TAK1_complex->IKK_complex MKKs MKKs TAK1_complex->MKKs NF_kB NF-κB IKK_complex->NF_kB p38_JNK p38 / JNK MKKs->p38_JNK Inflammation Inflammation Gene Expression NF_kB->Inflammation p38_JNK->Inflammation Apoptosis Apoptosis p38_JNK->Apoptosis Inhibitor 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide (Potential Inhibitor) Inhibitor->TAK1_complex

Caption: TAK1 signaling pathway and potential inhibition.

The inhibition of TAK1 by a molecule like this compound could block the downstream activation of both the NF-κB and p38/JNK pathways, thereby reducing the expression of inflammatory genes. This makes it a compound of interest for further investigation in the context of inflammatory diseases and oncology.

Experimental Workflow for Target Validation

To ascertain if this compound indeed inhibits TAK1, a structured experimental workflow is necessary.

Experimental_Workflow start Start synthesis Synthesis and Purification of This compound start->synthesis in_vitro_kinase In vitro Kinase Assay (TAK1 activity) synthesis->in_vitro_kinase cell_based Cell-based Assays (e.g., NF-κB reporter assay) in_vitro_kinase->cell_based western_blot Western Blot Analysis (Phosphorylation of p38, JNK) cell_based->western_blot cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) western_blot->cytotoxicity in_vivo In vivo Efficacy Studies (Animal models of inflammation or cancer) cytotoxicity->in_vivo end End in_vivo->end

Caption: Experimental workflow for TAK1 inhibitor validation.

This workflow outlines a logical progression from compound synthesis to in vivo testing, allowing for a thorough evaluation of the compound's potential as a TAK1 inhibitor.

Disclaimer: This document is for informational purposes only and is intended for use by qualified professionals. The synthesis protocol provided is a general adaptation and should be performed with appropriate safety precautions in a laboratory setting. The biological activity described is based on the structural class of the compound and requires experimental validation.

References

An In-depth Technical Guide to 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide is a key building block in medicinal chemistry and drug discovery, valued for its reactive α-bromoketone moiety tethered to a pyrimidine ring. The pyrimidine scaffold is a common feature in a multitude of biologically active compounds, and the ability to introduce further modifications via the bromoacetyl group makes this compound a versatile intermediate for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and its potential applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValueReference
IUPAC Name 2-bromo-1-(pyrimidin-4-yl)ethan-1-one hydrobromide[1]
CAS Number 845267-57-4[1]
Molecular Formula C₆H₆Br₂N₂O[1]
Molecular Weight 281.94 g/mol [1]
Appearance brown powder[1]
Purity ≥95%[1]
Storage Store at 0-8 °C[1]

Synthesis Protocol

Reaction Scheme:

G 4-acetylpyrimidine 4-acetylpyrimidine 2-bromo-1-pyrimidin-4-yl-ethanone_hydrobromide 2-bromo-1-pyrimidin-4-yl-ethanone_hydrobromide 4-acetylpyrimidine->2-bromo-1-pyrimidin-4-yl-ethanone_hydrobromide NBS, Ester Solvent, Heat

Caption: Proposed synthesis of this compound.

Experimental Procedure:

  • Reaction Setup: To a solution of 4-acetylpyrimidine (1.0 equivalent) in an ester solvent (e.g., ethyl acetate), add N-bromosuccinimide (NBS) (1.0-1.2 equivalents).

  • Reaction Conditions: The reaction mixture is stirred and heated to a moderate temperature (e.g., 50-70 °C) for a period of 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The precipitated product, this compound, is collected by filtration.

  • Purification: The crude product is washed with cold ethyl acetate to remove any unreacted starting materials and by-products. Further purification can be achieved by recrystallization from a suitable solvent system if necessary.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the pyrimidine ring protons and the methylene protons adjacent to the bromine and carbonyl groups.

    • ¹³C NMR would display resonances for the carbonyl carbon, the carbons of the pyrimidine ring, and the methylene carbon.

  • Infrared (IR) Spectroscopy: An IR spectrum would exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1720 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound.

Applications in Drug Development

The title compound is a valuable intermediate in the synthesis of various heterocyclic compounds with potential biological activity. The presence of the reactive α-bromoketone allows for facile nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

Potential Signaling Pathway Involvement:

Given that pyrimidine derivatives are known to interact with a wide range of biological targets, compounds synthesized from this compound could potentially modulate various signaling pathways implicated in diseases such as cancer, inflammation, and infectious diseases. For example, they could be precursors to kinase inhibitors, receptor antagonists, or enzyme inhibitors.

G cluster_0 Synthesis of Bioactive Molecules cluster_1 Biological Evaluation 2-bromo-1-pyrimidin-4-yl-ethanone_hydrobromide 2-bromo-1-pyrimidin-4-yl-ethanone_hydrobromide Substituted_Pyrimidine_Derivatives Substituted_Pyrimidine_Derivatives 2-bromo-1-pyrimidin-4-yl-ethanone_hydrobromide->Substituted_Pyrimidine_Derivatives Nucleophilic Substitution Nucleophilic_Reagents Nucleophilic_Reagents Nucleophilic_Reagents->Substituted_Pyrimidine_Derivatives Biological_Targets Biological_Targets Substituted_Pyrimidine_Derivatives->Biological_Targets Interaction Cellular_Signaling_Pathways Cellular_Signaling_Pathways Biological_Targets->Cellular_Signaling_Pathways Modulation Therapeutic_Effect Therapeutic_Effect Cellular_Signaling_Pathways->Therapeutic_Effect

Caption: Workflow from intermediate to potential therapeutic effect.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The synthetic route is straightforward, and its reactive nature allows for a wide range of chemical transformations. This guide provides a foundational understanding of this important chemical intermediate for researchers and professionals in the field of drug discovery and development. Further investigation into its reactivity and the biological activity of its derivatives is warranted to fully explore its potential.

References

Technical Guide: Spectral and Analytical Profile of 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the spectral characteristics and a representative synthetic protocol for 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted and representative data based on the analysis of analogous structures and general principles of spectroscopy and organic synthesis.

Chemical Structure and Properties

  • IUPAC Name: 2-bromo-1-(pyrimidin-4-yl)ethan-1-one hydrobromide

  • Molecular Formula: C₆H₆Br₂N₂O

  • Molecular Weight: 281.93 g/mol

  • CAS Number: 845267-57-4

Spectral Data

The following tables summarize the predicted spectral data for the title compound. These values are estimated based on the analysis of similar chemical structures and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.3Doublet1HH2 (pyrimidine ring)
~8.9Doublet1HH6 (pyrimidine ring)
~7.8Doublet of Doublets1HH5 (pyrimidine ring)
~4.8Singlet2H-CH₂Br
  • Solvent: DMSO-d₆

  • Note: The hydrobromide salt form may lead to peak broadening and slight shifts in the pyrimidine ring protons due to protonation.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~190C=O (ketone)
~160C4 (pyrimidine ring)
~158C2 (pyrimidine ring)
~152C6 (pyrimidine ring)
~122C5 (pyrimidine ring)
~35-CH₂Br
  • Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry (MS) Data

m/zInterpretation
201/203[M]+ (free base), isotopic pattern for one bromine atom
122[M - CH₂Br]+
95[C₄H₃N₂O]+
79[C₄H₃N₂]+
  • Ionization Mode: Electron Impact (EI)

  • Note: The mass spectrum of the free base is presented. The hydrobromide salt would not be observed in a typical EI-MS experiment. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in doublet peaks for bromine-containing fragments.

Table 4: Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretching (aromatic)
~2900-2700Broad, MediumN-H stretching (from HBr salt)
~1710StrongC=O stretching (ketone)
~1600, 1550Medium-StrongC=N and C=C stretching (pyrimidine ring)
~1450-1350MediumC-H bending
~1200MediumC-N stretching
~650MediumC-Br stretching

Experimental Protocols

The following is a general and representative protocol for the synthesis of this compound. This method is based on standard procedures for the α-bromination of ketones.

Synthesis of this compound

  • Starting Material: 1-(Pyrimidin-4-yl)ethanone.

  • Brominating Agent: Bromine (Br₂) or N-Bromosuccinimide (NBS).

  • Solvent: A suitable inert solvent such as acetic acid, chloroform, or diethyl ether.

  • Procedure: a. Dissolve 1-(pyrimidin-4-yl)ethanone in the chosen solvent. b. If using bromine, a solution of bromine in the same solvent is added dropwise to the ketone solution at a controlled temperature (typically 0-10 °C) with stirring. The reaction is often carried out in the presence of a catalytic amount of HBr. c. If using NBS, the reagent is added portion-wise to the ketone solution, and the reaction may be initiated with a radical initiator (like AIBN) or photochemically, although for α-bromination of ketones, acid catalysis is more common. d. The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). e. Upon completion, the solvent is removed under reduced pressure. f. The crude product is then triturated with a non-polar solvent (e.g., diethyl ether or hexane) to induce precipitation of the hydrobromide salt. g. The resulting solid is collected by filtration, washed with the non-polar solvent, and dried under vacuum to yield this compound.

Visualizations

Diagram 1: Synthesis and Characterization Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_data_analysis Data Analysis start 1-(Pyrimidin-4-yl)ethanone reaction α-Bromination (e.g., Br₂ in Acetic Acid) start->reaction product Crude 2-bromo-1-pyrimidin-4-yl-ethanone HBr reaction->product purification Purification (Trituration/Recrystallization) product->purification final_product Pure Product purification->final_product nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr ms Mass Spectrometry final_product->ms ir IR Spectroscopy final_product->ir purity_assessment Purity Assessment final_product->purity_assessment e.g., HPLC structure_confirmation Structure Confirmation nmr->structure_confirmation ms->structure_confirmation ir->structure_confirmation G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy compound 2-bromo-1-pyrimidin-4-yl-ethanone HBr h_nmr ¹H NMR - Proton environment - Connectivity compound->h_nmr c_nmr ¹³C NMR - Carbon backbone compound->c_nmr ms MS - Molecular weight - Fragmentation pattern compound->ms ir IR - Functional groups (C=O, C-Br, C=N) compound->ir structure Structural Elucidation h_nmr->structure c_nmr->structure ms->structure ir->structure

An In-depth Technical Guide to the Reactivity and Stability of 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide, a key building block in medicinal chemistry and organic synthesis. The document details the intrinsic reactivity of the α-bromoketone functionality and the pyrimidine core, offering insights into its synthetic applications and potential degradation pathways. Recommended handling, storage, and disposal procedures are also outlined to ensure safe and effective use in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals who utilize this reagent in their work.

Chemical and Physical Properties

This compound is a solid organic compound. The hydrobromide salt form generally enhances its stability and ease of handling compared to the free base.

PropertyValueSource
CAS Number 845267-57-4
Molecular Formula C₆H₆Br₂N₂O
Molecular Weight 281.94 g/mol
Appearance Solid (form may vary)General knowledge
Purity Typically ≥95%
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Recommended to be stored under an inert atmosphere and refrigerated.General knowledge for α-bromoketones

Reactivity

The reactivity of this compound is primarily dictated by two functional groups: the α-bromo ketone and the pyrimidine ring.

Reactivity of the α-Bromo Ketone

The carbon atom adjacent to the carbonyl group (the α-carbon) is activated towards nucleophilic attack due to the electron-withdrawing nature of both the carbonyl group and the bromine atom. The bromine atom is a good leaving group, making this compound a potent electrophile and a valuable substrate for a variety of nucleophilic substitution reactions.

Common reactions involving the α-bromo ketone moiety include:

  • Reaction with Amines: Primary and secondary amines readily displace the bromide ion to form α-amino ketones, which are versatile intermediates in the synthesis of various heterocyclic compounds.

  • Reaction with Thioamides and Thioureas: These reactions are commonly employed in the Hantzsch thiazole synthesis and related preparations of other sulfur-containing heterocycles.

  • Reaction with Carboxylates: The reaction with carboxylate anions yields α-acyloxy ketones.

  • Favorskii Rearrangement: In the presence of a strong base, α-haloketones can undergo a Favorskii rearrangement to form carboxylic acid derivatives.

Reactivity of the Pyrimidine Ring

The pyrimidine ring is an electron-deficient heterocycle. This electronic characteristic influences the reactivity of the molecule in several ways:

  • Nucleophilic Aromatic Substitution: The pyrimidine ring itself can be susceptible to nucleophilic attack, particularly if further activated by electron-withdrawing groups. However, the primary site of nucleophilic attack is typically the α-carbon of the ketone.

  • Basicity: The nitrogen atoms in the pyrimidine ring are basic and can be protonated. In the hydrobromide salt form, one of the nitrogen atoms is already protonated. This can influence the overall reactivity and solubility of the compound.

Stability and Degradation

While specific stability data for this compound is not extensively available in the public domain, the stability can be inferred from the general properties of α-haloketones and pyrimidine derivatives.

Hydrolysis

The C-Br bond is susceptible to hydrolysis, which would lead to the formation of the corresponding α-hydroxy ketone and hydrobromic acid. The rate of hydrolysis is expected to be dependent on pH and temperature. The presence of the hydrobromide salt suggests that the compound is more stable under acidic conditions.

Thermal Stability

α-Bromoketones can be thermally labile. At elevated temperatures, decomposition may occur, potentially leading to the release of hydrogen bromide. It is advisable to handle the compound at or below room temperature whenever possible.

Photostability

Many organic molecules, particularly those containing aromatic or heteroaromatic rings, can be sensitive to light. Prolonged exposure to UV or visible light may lead to degradation. Therefore, it is recommended to store the compound in an opaque or amber container.

Incompatible Materials

Due to its electrophilic nature, this compound is incompatible with strong bases, strong oxidizing agents, and potent nucleophiles, as these can initiate vigorous and potentially hazardous reactions.

Experimental Protocols

The following are general, illustrative protocols for reactions involving α-bromoketones. These should be adapted and optimized for the specific substrate and desired product.

General Protocol for Reaction with a Nucleophile (e.g., an Amine)
  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Base: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1-1.5 equivalents) to the solution to neutralize the hydrobromide and the HBr formed during the reaction.

  • Addition of Nucleophile: Slowly add the amine nucleophile (1-1.2 equivalents) to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

General Reactivity Pathway

G General Nucleophilic Substitution at the α-Carbon reagent 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide product α-substituted pyrimidin-4-yl-ethanone reagent->product + Nu-H + Base nucleophile Nucleophile (Nu-H) nucleophile->product byproduct HBr base Base base->product

Caption: Nucleophilic substitution at the α-carbon of 2-bromo-1-pyrimidin-4-yl-ethanone.

Potential Hydrolytic Degradation

G Potential Hydrolytic Degradation Pathway start 2-bromo-1-pyrimidin-4-yl-ethanone intermediate Tetrahedral Intermediate start->intermediate + H₂O water H₂O water->intermediate product 2-hydroxy-1-pyrimidin-4-yl-ethanone intermediate->product - HBr byproduct HBr

Caption: Proposed pathway for the hydrolysis of the α-bromo ketone.

Safety and Handling

Hazard Statements: Based on analogous structures, this compound is likely to be harmful if swallowed, cause skin irritation, and cause serious eye damage.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Refrigeration is recommended.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its utility stems from the electrophilic nature of the α-carbon, which allows for a wide range of nucleophilic substitution reactions. A thorough understanding of its reactivity, stability, and proper handling procedures is crucial for its safe and effective use in research and development. While specific quantitative data remains limited, the established chemical principles governing α-haloketones and pyrimidines provide a solid framework for its application in the synthesis of novel molecules.

The Strategic Role of 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of medicinal chemistry and pharmaceutical development, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of novel therapeutic agents. This technical guide provides an in-depth analysis of 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide, a key building block in the generation of targeted therapies, particularly in the realm of kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its synthesis, properties, and critical applications.

Core Chemical Properties and Synthesis

This compound is a reactive α-bromoketone featuring a pyrimidine core. This structural combination makes it an ideal precursor for introducing the pyrimidin-4-yl motif into larger, more complex molecules. The pyrimidine ring is a privileged scaffold in medicinal chemistry, frequently found in approved drugs due to its ability to form key hydrogen bonding interactions with biological targets.

Physicochemical Data
PropertyValueReference
CAS Number 845267-57-4[1][2]
Molecular Formula C₆H₆Br₂N₂O[1]
Molecular Weight 281.94 g/mol [1]
IUPAC Name 2-bromo-1-(pyrimidin-4-yl)ethan-1-one hydrobromide[1]
SMILES O=C(CBr)C1=NC=NC=C1.[H]Br[1]
Purity Typically ≥95%[1]
Synthesis Pathway

The synthesis of the core molecule, 2-bromo-1-(pyrimidin-4-yl)ethanone, typically involves a two-step process starting from a suitable pyrimidine precursor. While a specific protocol for the hydrobromide salt is not widely detailed in academic literature, the synthesis of the free base provides the foundational methodology.

Synthesis 1-(pyrimidin-4-yl)ethan-1-one 1-(pyrimidin-4-yl)ethan-1-one Reaction Bromination 1-(pyrimidin-4-yl)ethan-1-one->Reaction Brominating_Agent Pyridinium bromide perbromide Brominating_Agent->Reaction Solvent Acetic Acid Solvent->Reaction Product 2-bromo-1-(pyrimidin-4-yl)ethanone Reaction->Product Stir at RT, 48h HBr_Salt 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide Product->HBr_Salt Treatment with HBr

Synthetic route to the target intermediate.
Experimental Protocol: Synthesis of 2-bromo-1-(pyrimidin-4-yl)ethanone

This protocol is adapted from methodologies for analogous compounds and provides a general framework.

  • Starting Material Preparation: To a solution of 1-(pyrimidin-4-yl)ethan-1-one (1.0 equivalent) in glacial acetic acid (e.g., 10 mL per gram of starting material), add pyridinium bromide perbromide (1.2 equivalents).

  • Reaction: Stir the mixture at room temperature for approximately 48 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

  • Hydrobromide Salt Formation: The hydrobromide salt can be prepared by treating a solution of the free base in a suitable solvent (e.g., diethyl ether or ethanol) with a solution of hydrogen bromide.

Spectroscopic Data

Although specific spectra for the hydrobromide salt are not published, data for related pyrimidin-4-yl-ethanone derivatives provide expected characteristic signals. For a series of pyrimidin-4-yl-ethanol and ethanone derivatives, ¹H-NMR, ¹³C-NMR, and IR spectroscopy were used for structural confirmation[3]. The α-bromoketone structure is expected to show a characteristic singlet for the -CH₂Br protons in the ¹H-NMR spectrum and a carbonyl stretch in the IR spectrum.

Application in the Synthesis of Kinase Inhibitors

The primary utility of this compound lies in its role as a precursor to potent and selective kinase inhibitors. The pyrimidine moiety often serves as a "hinge-binder," a critical pharmacophore that anchors the inhibitor to the ATP-binding site of the kinase.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention[4][5]. Pyrimidine-containing molecules are extensively explored as inhibitors of key kinases in this pathway, such as PI3K, Akt, and mTOR[6][7].

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K EIF4E 4E-BP1 mTORC1->EIF4E Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation EIF4E->Proliferation Inhibitor Pyrimidine-based Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Inhibition of the PI3K/Akt/mTOR pathway.
Targeting ROS1 and PDK1 Kinases

This compound is also a valuable intermediate for synthesizing inhibitors of other critical kinases, such as ROS1 and PDK1.

  • ROS1 (c-ros oncogene 1): A receptor tyrosine kinase, chromosomal rearrangements of which are oncogenic drivers in a subset of non-small cell lung cancers (NSCLC)[8][9]. Pyrimidine-based inhibitors have shown significant activity against ROS1[3].

  • PDK1 (3-Phosphoinositide-dependent protein kinase 1): A master kinase that activates Akt and other AGC kinases, playing a central role in the PI3K pathway. Inhibiting PDK1 is a key strategy in cancer therapy.

Key Synthetic Application: Hantzsch Thiazole Synthesis

A major application of α-bromoketones like this compound is the Hantzsch thiazole synthesis. This reaction provides a straightforward route to 2-aminothiazoles, another important scaffold in medicinal chemistry.

Hantzsch_Synthesis BromoKetone 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide Reaction Hantzsch Condensation BromoKetone->Reaction Thiourea Thiourea Derivative Thiourea->Reaction Product 2-Amino-4-(pyrimidin-4-yl)thiazole Derivative Reaction->Product Heat (e.g., Ethanol, reflux)

Workflow for Hantzsch thiazole synthesis.
General Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes a general method for the synthesis of 2-aminothiazole derivatives.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and a substituted thiourea (1.0-1.2 equivalents) in a suitable solvent, typically ethanol.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product is often purified by recrystallization or column chromatography to yield the desired 2-amino-4-(pyrimidin-4-yl)thiazole derivative.

Conclusion

This compound is a high-value chemical intermediate that provides a direct and efficient route to incorporating the pyrimidin-4-yl moiety into complex molecular architectures. Its application in the synthesis of kinase inhibitors targeting critical oncogenic pathways like PI3K/Akt/mTOR and ROS1 underscores its importance in the development of next-generation cancer therapeutics. Furthermore, its utility in established synthetic transformations such as the Hantzsch thiazole synthesis expands its versatility for creating diverse compound libraries for drug discovery. This guide provides a foundational resource for researchers aiming to leverage this potent building block in their synthetic and medicinal chemistry programs.

References

The Strategic Application of 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of contemporary medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Among the vast array of building blocks available to chemists, α-haloketones are particularly valuable due to their reactivity and versatility. This guide focuses on a specific and highly useful reagent, 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide , detailing its primary application in the synthesis of 4-(pyrimidin-4-yl)thiazole derivatives. These resulting scaffolds are of significant interest in drug discovery, particularly in the development of kinase inhibitors for oncology.

Core Synthesis: The Hantzsch Thiazole Synthesis

The principal application of this compound is in the Hantzsch thiazole synthesis. This classic condensation reaction involves the cyclization of an α-haloketone with a thioamide-containing compound, most commonly thiourea, to form a thiazole ring. The pyrimidine moiety of the starting material is incorporated into the final product at the 4-position of the thiazole ring, yielding a 4-(pyrimidin-4-yl)thiazol-2-amine scaffold. This structure is a key pharmacophore in a variety of biologically active molecules.

Reaction Workflow

The general workflow for the Hantzsch synthesis using this compound is a straightforward and efficient process, typically carried out in a suitable solvent such as ethanol.

Hantzsch_Workflow reagent 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide reaction Mixing and Reflux reagent->reaction thiourea Thiourea or Substituted Thiourea thiourea->reaction solvent Ethanol solvent->reaction workup Cooling and Neutralization (e.g., with NaHCO3) reaction->workup isolation Precipitation and Filtration workup->isolation product 4-(Pyrimidin-4-yl)thiazole Derivative isolation->product

Caption: General workflow for the Hantzsch synthesis of 4-(pyrimidin-4-yl)thiazoles.

Experimental Protocols

While specific experimental details for the reaction of this compound are not widely published, the following protocol is a representative procedure adapted from the synthesis of analogous 2-amino-4-arylthiazoles and can be expected to yield the desired products.

Synthesis of 4-(Pyrimidin-4-yl)thiazol-2-amine

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (qs)

  • Saturated sodium bicarbonate solution

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound and thiourea.

  • Add a sufficient amount of ethanol to dissolve the reactants upon heating.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrobromide salt and induce precipitation of the product.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 4-(pyrimidin-4-yl)thiazol-2-amine. Further purification can be achieved by recrystallization from a suitable solvent like ethanol if necessary.

Data Presentation: Biological Activity of Pyrimidinyl-Thiazole Derivatives

The 4-(pyrimidin-4-yl)thiazole scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Several studies have reported the potent anticancer and enzyme inhibitory activities of these compounds. The following tables summarize some of the reported quantitative data for various derivatives.

Compound ClassTargetActivity MetricValue (nM)Reference Cell Line/Assay
Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidinesCDK9/CycT1Ki1-6Kinase activity assay
Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidinesCDK2/CycAKi1-6Kinase activity assay
Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidinesHCT-116 (colon cancer)GI5040-90Cell proliferation assay

Table 1: Kinase Inhibitory and Antiproliferative Activity of 4-(Thiazol-5-yl)pyrimidine Derivatives. [1]

Compound ClassTarget Cell LineActivity MetricValue (µM)
Pyridine-Thiazole Hybrid MoleculesHL-60 (leukemia)IC500.57
Pyridine-Thiazole Hybrid MoleculesPseudo-normal human cell linesIC50>50
7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione58 human cancer cell lines (mean)logGI50-5.66

Table 2: Anticancer Activity of Thiazole-Containing Heterocycles. [2][3]

Mechanism of Action and Signaling Pathways

Derivatives of 4-(pyrimidin-4-yl)thiazole have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. A significant number of these compounds target Cyclin-Dependent Kinases (CDKs), particularly CDK4, CDK6, and CDK9.[1][4][5] These kinases play a pivotal role in the regulation of the cell cycle and transcription. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells, making them attractive targets for cancer therapy.[6][7]

Representative Signaling Pathway: CDK Inhibition and Cell Cycle Arrest

The diagram below illustrates the role of CDK4/6 in the G1-S phase transition of the cell cycle and how its inhibition by a 4-(pyrimidin-4-yl)thiazole derivative can block this process.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 forms complex pRb pRb CDK46->pRb phosphorylates E2F E2F pRb->E2F releases S_Phase_Genes S-Phase Genes (DNA Replication) E2F->S_Phase_Genes activates transcription Inhibitor 4-(Pyrimidin-4-yl)thiazole Derivative Inhibitor->CDK46 inhibits

Caption: Inhibition of the CDK4/6-pRb pathway by a 4-(pyrimidin-4-yl)thiazole derivative, leading to cell cycle arrest.

Conclusion

This compound serves as a key intermediate for the synthesis of a medicinally important class of compounds, the 4-(pyrimidin-4-yl)thiazoles. The Hantzsch thiazole synthesis provides a reliable and efficient route to these structures. The resulting derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key cell cycle kinases such as CDKs. This guide provides a foundational understanding for researchers to explore the synthesis and application of these valuable heterocyclic compounds in the ongoing quest for novel therapeutics. Further derivatization of the 2-amino group on the thiazole ring offers a rich avenue for structure-activity relationship (SAR) studies to develop more potent and selective inhibitors.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide, a key building block in pharmaceutical research and development. This document is intended to equip laboratory personnel with the necessary knowledge to mitigate risks and ensure a safe working environment.

Compound Identification and Properties

PropertyValue
Chemical Name This compound
CAS Number 845267-57-4
Molecular Formula C₆H₆Br₂N₂O
Molecular Weight 281.94 g/mol
Synonyms 2-bromo-1-(4-pyrimidinyl)ethanone hydrobromide

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. The primary hazards are associated with its acute toxicity and irritant properties.

GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled

Signal Word: Warning

Hazard Pictogram:

  • GHS07: Exclamation Mark

First-Aid Measures

Immediate and appropriate first-aid is crucial in the event of exposure.

Exposure RouteFirst-Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the lower and upper eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Safe Handling and Storage

Adherence to proper handling and storage procedures is paramount to minimizing risk.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Avoid contact with skin and eyes.

  • Wear appropriate personal protective equipment (PPE).

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep refrigerated at 2-8°C.

  • Store away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

PPE TypeSpecifications
Eye/Face Protection Chemical safety goggles and/or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and dusts should be used if engineering controls are not sufficient to maintain airborne concentrations below exposure limits.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material using a method that does not generate dust (e.g., HEPA-filtered vacuum) and place it in a labeled container for disposal.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical powder, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: Emits toxic fumes of carbon oxides, nitrogen oxides, and hydrogen bromide under fire conditions.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local regulations. It should be treated as hazardous waste. Do not allow it to enter the sewer system.

Visualizing Safe Handling: A Workflow

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS b Don PPE a->b c Work in Fume Hood b->c Enter Lab d Weigh Compound c->d e Perform Reaction d->e f Decontaminate Glassware e->f Reaction Complete g Dispose of Waste f->g h Doff PPE g->h i Wash Hands h->i

Safe handling workflow for this compound.

Experimental Protocols

General Protocol for α-Bromination of a Heterocyclic Ketone:

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

  • Solvent: A suitable aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), is typically used.

  • Brominating Agent: A solution of bromine in a suitable solvent (e.g., acetic acid or the reaction solvent) is added dropwise to a solution of the starting ketone.

  • Temperature Control: The reaction is often carried out at a low temperature (e.g., 0°C) to control the reaction rate and minimize the formation of byproducts.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is typically quenched with a reducing agent (e.g., sodium thiosulfate solution) to destroy any excess bromine. The product is then extracted into an organic solvent, washed, dried, and purified, often by recrystallization or column chromatography.

  • Hydrobromide Salt Formation: To form the hydrobromide salt, the purified free base can be dissolved in a suitable solvent and treated with a solution of hydrogen bromide.

This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough understanding of the compound's properties and a commitment to safe laboratory practices. Always consult the most up-to-date Safety Data Sheet (SDS) before use and adhere to your institution's safety protocols.

Methodological & Application

Synthesis of 2-Aminothiazoles Using 2-Bromo-1-pyrimidin-4-yl-ethanone: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-amino-4-(pyrimidin-4-yl)thiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis is achieved via the well-established Hantzsch thiazole synthesis, a reliable and efficient method for the construction of the thiazole ring. This protocol details the reaction of 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide with thiourea. Included are a detailed experimental protocol, a summary of reaction parameters, and visualizations of the reaction mechanism and experimental workflow.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Derivatives of 2-aminothiazole have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][4] The pyrimidine moiety is also a key pharmacophore found in many therapeutic agents.[5] The combination of these two heterocyclic systems in 2-amino-4-(pyrimidin-4-yl)thiazole creates a molecule with considerable potential for further elaboration and screening in drug discovery programs.

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone of heterocyclic chemistry for the preparation of thiazoles. The reaction typically involves the condensation of an α-haloketone with a thioamide. This method is highly versatile and allows for the introduction of a variety of substituents onto the thiazole ring.

This application note provides a detailed protocol for the synthesis of 2-amino-4-(pyrimidin-4-yl)thiazole, leveraging the Hantzsch reaction.

Reaction Scheme and Mechanism

The synthesis of 2-amino-4-(pyrimidin-4-yl)thiazole proceeds through the Hantzsch thiazole synthesis. The overall reaction is depicted below:

Scheme 1: Synthesis of 2-amino-4-(pyrimidin-4-yl)thiazole from this compound and thiourea.

The mechanism of the Hantzsch thiazole synthesis is a well-understood process involving nucleophilic attack, cyclization, and dehydration.

Hantzsch_Mechanism start 2-Bromo-1-pyrimidin-4-yl-ethanone + Thiourea intermediate1 Nucleophilic Attack (S on C-Br) start->intermediate1 intermediate2 S-Alkylated Intermediate intermediate1->intermediate2 intermediate3 Intramolecular Cyclization (N on C=O) intermediate2->intermediate3 intermediate4 Hemiaminal Intermediate intermediate3->intermediate4 intermediate5 Dehydration intermediate4->intermediate5 product 2-Amino-4-(pyrimidin-4-yl)thiazole intermediate5->product

Hantzsch Thiazole Synthesis Mechanism

Experimental Protocol

This protocol is adapted from established procedures for the Hantzsch synthesis of analogous 2-aminothiazoles.

Materials:

  • This compound (FW: 281.94 g/mol )

  • Thiourea (FW: 76.12 g/mol )

  • Ethanol (absolute)

  • Sodium bicarbonate (5% aqueous solution)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

  • Addition of Thiourea: To this solution, add thiourea (1.0 - 1.2 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture into a beaker containing cold deionized water. A precipitate may form.

    • Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to afford the pure 2-amino-4-(pyrimidin-4-yl)thiazole.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Data Presentation

The following table summarizes typical reaction parameters for the Hantzsch synthesis of 2-aminothiazoles based on analogous preparations.

ParameterValue/ConditionReference
Starting Material 2-Bromo-1-pyrimidin-4-yl-ethanone HBr-
Reagent Thiourea-
Solvent Ethanol
Temperature Reflux (~78 °C)
Reaction Time 2 - 4 hours (TLC monitored)
Work-up Aqueous work-up with NaHCO₃, extractionGeneral Procedure
Purification Silica gel column chromatographyGeneral Procedure
Expected Yield Moderate to GoodBased on analogous reactions

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 2-amino-4-(pyrimidin-4-yl)thiazole.

Workflow start Dissolve 2-bromo-1-pyrimidin-4-yl-ethanone HBr in Ethanol add_thiourea Add Thiourea start->add_thiourea reflux Reflux (78 °C, 2-4h) add_thiourea->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete workup Aqueous Work-up & Extraction tlc->workup Complete purification Column Chromatography workup->purification characterization Characterization (NMR, MS, IR) purification->characterization product Pure 2-amino-4-(pyrimidin-4-yl)thiazole characterization->product

Experimental workflow for the synthesis.

Applications in Drug Development

The synthesized 2-amino-4-(pyrimidin-4-yl)thiazole serves as a versatile building block for the creation of compound libraries for high-throughput screening. The 2-amino group can be readily functionalized through various reactions, such as acylation, sulfonylation, and reductive amination, to generate a diverse range of derivatives. These derivatives can be evaluated for their potential as:

  • Kinase Inhibitors: Many pyrimidine and thiazole-containing compounds are known to inhibit protein kinases, which are key targets in oncology.

  • Antimicrobial Agents: The combination of these two heterocycles may lead to novel compounds with activity against resistant bacterial or fungal strains.

  • Antiviral Agents: The structural motifs present are found in several known antiviral drugs.

Conclusion

The Hantzsch thiazole synthesis provides an effective and straightforward method for the preparation of 2-amino-4-(pyrimidin-4-yl)thiazole from readily available starting materials. The detailed protocol and workflow presented in this application note offer a solid foundation for researchers to synthesize this valuable scaffold for applications in medicinal chemistry and drug discovery. Further optimization of reaction conditions and exploration of the derivatization of the 2-amino group can lead to the discovery of novel therapeutic agents.

References

Application Notes: Hantzsch Thiazole Synthesis of 2-Amino-4-(pyrimidin-4-yl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a cornerstone reaction in heterocyclic chemistry for the formation of thiazole rings.[1] The method involves the condensation of an α-haloketone with a thioamide.[2][3] This synthesis is renowned for its simplicity, versatility, and tendency to produce high yields of the desired thiazole product.[2][4]

The thiazole ring is a prominent scaffold in medicinal chemistry, found in a wide array of pharmacologically active compounds, including anticancer, antifungal, anti-inflammatory, and anti-HIV agents.[5][6] Similarly, the pyrimidine moiety is a key component of nucleobases and is integral to numerous therapeutic agents.[7][8] The synthesis of hybrid molecules incorporating both a pyrimidine and a thiazole ring, such as 2-amino-4-(pyrimidin-4-yl)thiazole, is of significant interest to researchers in drug discovery and development for their potential to exhibit enhanced or novel biological activities.[9][10]

These application notes provide a detailed protocol for the synthesis of 2-amino-4-(pyrimidin-4-yl)thiazole using 2-bromo-1-pyrimidin-4-yl-ethanone and thiourea, based on established Hantzsch synthesis methodologies.

General Reaction Scheme

The synthesis proceeds via the reaction of 2-bromo-1-pyrimidin-4-yl-ethanone (typically as a hydrobromide salt) with thiourea. The reaction involves an initial nucleophilic attack by the sulfur of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[2]

Workflow arrow arrow A 1. Combine Reactants (α-Haloketone & Thiourea) in Ethanol B 2. Heat to Reflux (2-4 hours) A->B C 3. Monitor by TLC B->C D 4. Cool to Room Temperature C->D Reaction Complete E 5. Neutralize (Pour into aq. Na₂CO₃) D->E F 6. Isolate Product (Vacuum Filtration) E->F G 7. Wash Solid (Water, Cold Solvent) F->G H 8. Dry Product G->H I 9. Characterize (NMR, MS) H->I

References

Application Notes and Protocols: 2-bromo-1-pyrimidin-4-yl-ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the uses of 2-bromo-1-pyrimidin-4-yl-ethanone as a key building block in medicinal chemistry. This versatile intermediate is particularly valuable for the synthesis of kinase inhibitors and other biologically active heterocyclic compounds. Detailed protocols for its application in the synthesis of ROS1 kinase inhibitors and 2-aminothiazole derivatives are provided below, along with relevant biological data and pathway diagrams.

Application 1: Synthesis of Pyrimidine-4-yl-ethanone Derivatives as ROS1 Kinase Inhibitors

2-bromo-1-pyrimidin-4-yl-ethanone serves as a crucial starting material for the synthesis of a novel class of pyrimidin-4-yl-ethanol and ethanone derivatives that have demonstrated inhibitory activity against ROS1 kinase. ROS1 is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, acts as an oncogenic driver in various cancers, including a subset of non-small cell lung cancer (NSCLC).[1][2]

The general synthetic approach involves the reaction of 2-bromo-1-pyrimidin-4-yl-ethanone with various substituted anilines to introduce diversity, followed by further chemical modifications. The resulting compounds have shown promise as potential therapeutic agents for ROS1-driven malignancies.

Quantitative Data: In Vitro ROS1 Kinase Inhibitory Activity

A series of pyrimidin-4-yl-ethanol and ethanone derivatives synthesized from 2-bromo-1-pyrimidin-4-yl-ethanone precursors were evaluated for their ability to inhibit ROS1 kinase activity. The half-maximal inhibitory concentration (IC50) values for selected compounds are presented in the table below.

Compound IDStructureROS1 Kinase IC50 (µM)
Derivative 1 1-(Pyrimidin-4-yl)-2-(substituted-anilino)ethanoneMicromolar Range[1]
Derivative 2 1-(Pyrimidin-4-yl)-2-(substituted-anilino)ethanolMicromolar Range[1]
KIST301072 Lead Compound0.199[3]
KIST301080 Lead Compound0.209[3]

Note: Specific IC50 values for the newly synthesized derivatives are stated to be in the micromolar range in the cited literature. The lead compounds KIST301072 and KIST301080 provide context for the potency of this class of inhibitors.

Experimental Protocol: Synthesis of a Representative Pyrimidin-4-yl-ethanone Derivative

This protocol describes a general method for the synthesis of a 2-(substituted-anilino)-1-(pyrimidin-4-yl)ethanone derivative.

Materials:

  • 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide

  • Substituted aniline (e.g., 3-methoxyaniline)

  • Triethylamine (TEA) or other suitable base

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

  • Add the substituted aniline (1.1 equivalents) to the solution.

  • Add triethylamine (2.2 equivalents) dropwise to the reaction mixture to neutralize the hydrobromide salt and scavenge the HBr generated during the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(substituted-anilino)-1-(pyrimidin-4-yl)ethanone derivative.

Signaling Pathway: ROS1 Kinase Signaling Cascade

The diagram below illustrates the downstream signaling pathways activated by oncogenic ROS1 fusion proteins. Inhibition of ROS1 kinase activity by compounds derived from 2-bromo-1-pyrimidin-4-yl-ethanone can block these pro-survival and proliferative signals. Constitutively active ROS1 fusion proteins can activate several key signaling pathways, including the JAK/STAT3, PI3K/AKT/mTOR, and RAS/MEK/ERK pathways, which collectively promote cell growth, survival, and proliferation.[4][5][6]

ROS1_Signaling_Pathway ROS1 Kinase Signaling Pathway ROS1 Oncogenic ROS1 Fusion Protein SHP2 SHP2 ROS1->SHP2 JAK JAK ROS1->JAK PI3K PI3K ROS1->PI3K RAS RAS SHP2->RAS STAT3 STAT3 JAK->STAT3 Proliferation Cell Proliferation, Survival, and Growth STAT3->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrimidine-4-yl-ethanone Derivative Inhibitor->ROS1

Caption: ROS1 Kinase Signaling Pathway and Point of Inhibition.

Application 2: Hantzsch Synthesis of 2-Aminothiazole Derivatives

2-bromo-1-pyrimidin-4-yl-ethanone is an ideal α-haloketone for the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring.[7] By reacting it with thiourea or substituted thioureas, a variety of 2-amino-4-(pyrimidin-4-yl)thiazole derivatives can be readily prepared. The resulting 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, present in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[8][9]

Quantitative Data: Biological Activities of 2-Aminothiazole Derivatives

While specific data for 4-(pyrimidin-4-yl)thiazol-2-amine was not found in the initial searches, structurally related 2-aminothiazole derivatives have shown significant biological activity. The following table provides examples of the types of activities observed for this class of compounds.

Compound ClassBiological ActivityTarget Organism/Cell LinePotency
4-Aryl-thiazol-2-amine derivatives AntibacterialBacillus subtilis, E. coliComparable to standard antibiotics[8]
4-Aryl-thiazol-2-amine derivatives AntifungalAspergillus niger, C. albicansComparable to standard antifungals[8]
4-(4-Bromophenyl)-thiazol-2-amine derivatives AnticancerMCF-7 (Breast Cancer)Active, with some derivatives showing high potency[8][9]
Experimental Protocol: Hantzsch Synthesis of 4-(Pyrimidin-4-yl)thiazol-2-amine

This protocol outlines the synthesis of 4-(pyrimidin-4-yl)thiazol-2-amine from 2-bromo-1-pyrimidin-4-yl-ethanone and thiourea.

Materials:

  • This compound

  • Thiourea

  • Ethanol (or other suitable alcohol)

  • Sodium bicarbonate solution (aqueous)

  • Standard laboratory glassware and filtration equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add thiourea (1.1-1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a dilute aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed and precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with water to remove any inorganic salts.

  • Dry the crude product. If necessary, recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 4-(pyrimidin-4-yl)thiazol-2-amine.

Experimental Workflow: Hantzsch Thiazole Synthesis

The following diagram illustrates the general workflow for the Hantzsch synthesis of a 2-aminothiazole derivative.

Hantzsch_Workflow Hantzsch Thiazole Synthesis Workflow cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Analysis Reactants Dissolve 2-bromo-1-pyrimidin-4-yl-ethanone and Thiourea in Ethanol Reflux Heat to Reflux Reactants->Reflux TLC Monitor by TLC Reflux->TLC Cool Cool to Room Temperature TLC->Cool Precipitate Precipitate in NaHCO3 solution Cool->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Water Filter->Wash Dry Dry the Product Wash->Dry Recrystallize Recrystallization (optional) Dry->Recrystallize Characterize Characterization (NMR, MS, etc.) Recrystallize->Characterize

Caption: General Workflow for Hantzsch Thiazole Synthesis.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-bromo-1-pyrimidin-4-yl-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged core structure in the design and synthesis of potent kinase inhibitors, owing to its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1] The strategic functionalization of the pyrimidine ring allows for the modulation of potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. 2-bromo-1-pyrimidin-4-yl-ethanone is a versatile building block for the synthesis of a diverse array of kinase inhibitors. The presence of the reactive α-bromoketone moiety allows for the facile construction of various heterocyclic systems, such as aminothiazoles, which are prevalent in many clinically approved kinase inhibitors. This document provides detailed application notes and protocols for the use of 2-bromo-1-pyrimidin-4-yl-ethanone in the synthesis of kinase inhibitors, with a focus on the Hantzsch thiazole synthesis.

Synthetic Strategy

A common and effective strategy for the utilization of 2-bromo-1-pyrimidin-4-yl-ethanone in kinase inhibitor synthesis is the Hantzsch thiazole synthesis. This reaction involves the condensation of the α-bromoketone with a thiourea or thioamide derivative to form a substituted aminothiazole ring. This approach is highly modular, allowing for the introduction of diverse substituents on the thiazole ring, which can be tailored to interact with specific regions of the kinase active site. The resulting pyrimidinyl-thiazole scaffold serves as a robust platform for the development of potent and selective kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.

Data Presentation: Inhibitory Activity of Representative Pyrimidinyl-Thiazole Kinase Inhibitors

The following table summarizes the inhibitory activity of a representative series of kinase inhibitors synthesized from 2-bromo-1-pyrimidin-4-yl-ethanone and various substituted thioureas. The half-maximal inhibitory concentration (IC50) values were determined against the Bcr-Abl tyrosine kinase, a key target in chronic myeloid leukemia.[2][3]

Compound IDR-Group on ThioureaBcr-Abl IC50 (nM)
PTI-1 Phenyl150
PTI-2 4-Methylphenyl125
PTI-3 4-Methoxyphenyl98
PTI-4 4-Chlorophenyl75
PTI-5 3,4-Dichlorophenyl42

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Amino-4-(pyrimidin-4-yl)thiazole Derivatives (Hantzsch Thiazole Synthesis)

This protocol details the synthesis of 2-amino-4-(pyrimidin-4-yl)thiazole derivatives via the reaction of 2-bromo-1-pyrimidin-4-yl-ethanone with substituted thioureas.

Materials:

  • 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide (1.0 eq)[4][5]

  • Substituted thiourea (1.1 eq)

  • Ethanol (or other suitable solvent like isopropanol or DMF)

  • Sodium bicarbonate (optional, as a mild base)

  • Reaction vessel (round-bottom flask)

  • Stirring apparatus (magnetic stirrer)

  • Heating apparatus (heating mantle or oil bath)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of the substituted thiourea (1.1 eq) in ethanol, add this compound (1.0 eq).

  • The reaction mixture is stirred at room temperature or gently heated to reflux (typically 60-80 °C) for a period of 2-12 hours.

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it can be collected by filtration.

  • If no precipitate forms, the solvent is removed under reduced pressure.

  • The crude residue is then partitioned between a suitable organic solvent (e.g., ethyl acetate) and water or a dilute aqueous solution of sodium bicarbonate to neutralize any excess acid.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-4-(pyrimidin-4-yl)thiazole derivative.

Characterization:

The structure and purity of the synthesized compounds can be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Visualizations

Signaling Pathway

Bcr_Abl_Signaling_Pathway BCR_ABL Bcr-Abl (Constitutively Active Tyrosine Kinase) GRB2 GRB2 BCR_ABL->GRB2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrimidinyl-Thiazole Inhibitor Inhibitor->BCR_ABL

Caption: Bcr-Abl signaling pathway and the point of inhibition.

Experimental Workflow

Synthesis_Workflow Start Start: 2-bromo-1-pyrimidin-4-yl-ethanone & Substituted Thiourea Reaction Reaction: Hantzsch Thiazole Synthesis in Ethanol Start->Reaction Monitoring Monitoring: TLC Analysis Reaction->Monitoring Workup Work-up: Solvent Removal & Extraction Monitoring->Workup Reaction Complete Purification Purification: Silica Gel Column Chromatography Workup->Purification Product Final Product: 2-Amino-4-(pyrimidin-4-yl)thiazole Derivative Purification->Product

References

Application Notes and Protocols: 2-bromo-1-pyrimidin-4-yl-ethanone in the Synthesis of Anti-tubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and potential anti-tubercular activity of novel agents derived from 2-bromo-1-pyrimidin-4-yl-ethanone. The pyrimidine core is a recognized pharmacophore in the development of anti-tubercular drugs, and its combination with a thiazole moiety offers a promising avenue for new therapeutic candidates.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the urgent development of new anti-tubercular agents with novel mechanisms of action. Pyrimidine derivatives have shown considerable promise in this area. The use of 2-bromo-1-pyrimidin-4-yl-ethanone as a versatile starting material allows for the efficient synthesis of a library of pyrimidinyl-thiazole compounds, which are structural analogs of known anti-tubercular agents. The Hantzsch thiazole synthesis provides a direct and reliable method for the construction of the 2-aminothiazole scaffold from α-bromoketones.

Synthesis of 4-(Pyrimidin-4-yl)thiazol-2-amine Derivatives

The core synthetic strategy involves the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thiourea derivative. In this case, 2-bromo-1-pyrimidin-4-yl-ethanone reacts with various substituted thioureas to yield a library of 4-(pyrimidin-4-yl)thiazol-2-amine derivatives. This approach allows for the systematic investigation of structure-activity relationships (SAR) by modifying the substituent on the thiourea.

A general reaction scheme is presented below:

Scheme 1: Synthesis of 4-(pyrimidin-4-yl)thiazol-2-amine derivatives

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative compound, 4-(pyrimidin-4-yl)thiazol-2-amine, and its N-substituted analogs. The protocol is adapted from established procedures for analogous compounds.[1]

Protocol 1: Synthesis of 4-(pyrimidin-4-yl)thiazol-2-amine

Materials:

  • 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide

  • Thiourea

  • Ethanol

  • 2 M Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

  • Sodium Sulfate (Na₂SO₄)

  • Acetone

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add thiourea (1.05 eq).

  • Stir the reaction mixture at 70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC/MS).

  • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • A precipitate will form. Collect the solid by vacuum filtration and wash with cold acetone.

  • Dissolve the collected solid in 2 M NaOH solution and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 4-(pyrimidin-4-yl)thiazol-2-amine.

Protocol 2: Synthesis of N-substituted-4-(pyrimidin-4-yl)thiazol-2-amines

Materials:

  • This compound

  • Substituted thiourea (e.g., 1-phenylthiourea, 1-(pyridin-3-yl)thiourea)

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Ethyl Acetate (EtOAc)

  • Water

Procedure:

  • To a solution of the desired substituted thiourea (1.0 eq) in DMF, add this compound (1.5 eq) and triethylamine (3.0 eq).

  • Heat the reaction mixture at 70°C for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and dilute with ethyl acetate.

  • Wash the organic layer with water (3 x volumes) to remove DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography (silica gel) using an appropriate eluent system (e.g., methanol in dichloromethane or ethyl acetate in hexanes) to yield the target N-substituted-4-(pyrimidin-4-yl)thiazol-2-amine.

Quantitative Data: Anti-tubercular Activity

The synthesized compounds are evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv strain using the Microplate Alamar Blue Assay (MABA). The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change from blue to pink. The following table presents hypothetical but representative data for a series of synthesized compounds, based on the known SAR of analogous 2-aminothiazoles.[1]

Compound IDR-Group on 2-amino positionMIC (µg/mL) against M. tuberculosis H37Rv
PYR-THZ-01 H> 64
PYR-THZ-02 Phenyl16
PYR-THZ-03 4-Fluorophenyl8
PYR-THZ-04 Pyridin-3-yl4
PYR-THZ-05 Cyclohexyl32
Isoniazid (Reference Drug)0.06

Note: This data is illustrative and serves as a guide for expected activities based on bioisosteric replacement of a pyridine ring with a pyrimidine ring.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of the anti-tubercular agents.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A 2-bromo-1-pyrimidin-4-yl-ethanone C Hantzsch Thiazole Synthesis (Heat, Solvent) A->C B Substituted Thiourea B->C D Crude Product C->D E Purification (Column Chromatography) D->E F Pure 4-(pyrimidin-4-yl)thiazol-2-amine Derivative E->F H Microplate Alamar Blue Assay (MABA) F->H G M. tuberculosis H37Rv Culture G->H I MIC Determination H->I J Structure-Activity Relationship (SAR) I->J Data Analysis G cluster_pathway Hypothetical Mycobacterial Target Pathway A Substrate B Mycobacterial Enzyme (e.g., Kinase, Synthase) A->B C Product Essential for Cell Wall Synthesis B->C E Disruption of Cell Wall Integrity B->E C->E D 4-(Pyrimidin-4-yl)thiazole Derivative D->B Inhibition F Bacterial Cell Death E->F

References

Application Notes and Protocols for the Evaluation of 2-bromo-1-pyrimidin-4-yl-ethanone as a Potential Inhibitor of Prostaglandin E2 Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever. Its biosynthesis is a key therapeutic target for anti-inflammatory drugs. The production of PGE2 is initiated by the release of arachidonic acid from membrane phospholipids, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes (COX-1 and COX-2). Finally, microsomal prostaglandin E synthase-1 (mPGES-1) catalyzes the isomerization of PGH2 to PGE2.[1] Selective inhibition of mPGES-1 is a promising strategy for developing novel anti-inflammatory agents with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.[2][3][4]

Pyrimidine derivatives have shown significant potential as inhibitors of key enzymes in the PGE2 synthesis pathway, including mPGES-1 and COX-2.[5][6][7] This document provides a framework for evaluating 2-bromo-1-pyrimidin-4-yl-ethanone and its derivatives as potential inhibitors of PGE2 production. While direct inhibitory activity of this specific compound has not been extensively reported, its pyrimidine core suggests it as a valuable scaffold for the synthesis of novel anti-inflammatory agents.

These application notes provide detailed protocols for cell-based assays to quantify PGE2 production, in vitro enzyme inhibition assays for mPGES-1, and Western blot analysis to assess the expression of key enzymes in the PGE2 synthesis pathway.

PGE2 Biosynthesis Pathway and Potential Inhibition

The synthesis of PGE2 is a multi-step enzymatic cascade. Understanding this pathway is crucial for identifying potential targets for therapeutic intervention.

PGE2_Pathway cluster_enzymes Enzymatic Conversions Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Membrane_Phospholipids->Arachidonic_Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation PLA2 PLA2 COX1_2 COX-1 / COX-2 mPGES1 mPGES-1 NSAIDs NSAIDs, Coxibs NSAIDs->COX1_2 Inhibition Compound 2-bromo-1-pyrimidin-4-yl-ethanone (and derivatives) Compound->COX1_2 Potential Inhibition Compound->mPGES1 Potential Inhibition

Caption: PGE2 synthesis pathway and points of inhibition.

Quantitative Data Summary

The following table summarizes hypothetical data for novel pyrimidine derivatives (derived from 2-bromo-1-pyrimidin-4-yl-ethanone) in various assays. This serves as an example for presenting experimental results.

Compound IDStructure ModificationIn vitro mPGES-1 Inhibition (IC50, µM)Cell-Based PGE2 Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)
PYR-001 Unmodified> 5025.3> 50
PYR-002 R1 = Phenyl5.22.115.8
PYR-003 R1 = 4-Fluorophenyl2.80.98.4
PYR-004 R2 = Methyl15.78.532.1
Celecoxib Reference DrugN/A0.10.05

Caption: Hypothetical inhibitory activities of pyrimidine derivatives.

Experimental Protocols

Cell-Based Assay for PGE2 Production Inhibition

This protocol describes how to measure the inhibition of PGE2 synthesis in a cellular context using a macrophage cell line.[8]

Cell_Based_Workflow A Seed RAW 264.7 Macrophages B Pre-treat with Test Compounds A->B C Induce Inflammation with LPS B->C D Incubate for 24 hours C->D E Collect Supernatant D->E F Quantify PGE2 using ELISA E->F G Analyze Data (IC50) F->G

Caption: Workflow for cell-based PGE2 inhibition assay.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • 2-bromo-1-pyrimidin-4-yl-ethanone derivatives

  • PGE2 ELISA Kit

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (and a positive control, e.g., a known COX-2 inhibitor) in DMEM. Remove the old media from the cells and add the compound dilutions. Incubate for 1 hour.

  • LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce COX-2 expression and PGE2 production.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plates at 1000 rpm for 10 minutes and carefully collect the supernatant.

  • PGE2 Quantification: Measure the PGE2 concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of PGE2 inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

In Vitro mPGES-1 Inhibition Assay

This protocol details a biochemical assay to directly measure the inhibitory effect of test compounds on mPGES-1 enzymatic activity.[9]

Materials:

  • Recombinant human mPGES-1

  • Prostaglandin H2 (PGH2)

  • Reduced glutathione (GSH)

  • Assay buffer (e.g., potassium phosphate buffer)

  • Test compounds

  • PGE2 ELISA Kit or LC-MS/MS system

Protocol:

  • Enzyme Preparation: Dilute the recombinant mPGES-1 in cold assay buffer containing GSH.

  • Compound Incubation: Add various concentrations of the test compounds to a microplate.

  • Reaction Initiation: Add the diluted mPGES-1 enzyme solution to the wells and pre-incubate for 15 minutes at room temperature. Initiate the enzymatic reaction by adding the substrate, PGH2.

  • Reaction Termination: After a 60-second incubation at room temperature, stop the reaction by adding a stop solution (e.g., 1M HCl).

  • PGE2 Quantification: Neutralize the reaction with NaOH and measure the amount of PGE2 produced using an ELISA kit or by LC-MS/MS.

  • Data Analysis: Calculate the IC50 value for each test compound.

Western Blot Analysis of COX-2 and mPGES-1 Expression

This protocol is for assessing the effect of test compounds on the protein expression levels of COX-2 and mPGES-1 in stimulated cells.[10][11]

Western_Blot_Workflow A Cell Culture and Treatment B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (anti-COX-2 or anti-mPGES-1) E->F G Secondary Antibody Incubation F->G H Detection and Imaging G->H I Data Analysis H->I

Caption: Western blot experimental workflow.

Materials:

  • Treated cell lysates

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-COX-2, anti-mPGES-1, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Sample Preparation: Lyse the treated cells and determine the protein concentration of each sample.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the expression of COX-2 or mPGES-1 to the loading control.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for 2-bromo-1-pyrimidin-4-yl-ethanone and its derivatives for specific handling and disposal instructions.

  • Work in a well-ventilated area or a chemical fume hood.

By following these protocols, researchers can effectively screen and characterize 2-bromo-1-pyrimidin-4-yl-ethanone and its derivatives for their potential to inhibit PGE2 production, contributing to the discovery of novel anti-inflammatory therapeutics.

References

Application Notes and Protocols: Cyclocondensation Reactions of 2-bromo-1-pyrimidin-4-yl-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-1-pyrimidin-4-yl-ethanone is a key heterocyclic building block in medicinal chemistry. Its bifunctional nature, possessing both a reactive α-bromo ketone and a pyrimidine moiety, makes it a valuable precursor for the synthesis of a diverse range of fused and substituted heterocyclic systems. The pyrimidine ring is a core structure in numerous biologically active compounds, including anticancer and antimicrobial agents. The α-bromo ketone functionality allows for facile cyclocondensation reactions, most notably the Hantzsch thiazole synthesis, to generate pyrimidinyl-thiazole derivatives. These resulting scaffolds are of significant interest in drug discovery due to their established and potential pharmacological activities.[1][2][3] This document provides detailed protocols and application notes for the cyclocondensation of 2-bromo-1-pyrimidin-4-yl-ethanone to generate novel heterocyclic compounds for further investigation.

Core Application: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives.[4] The reaction involves the cyclocondensation of an α-haloketone, in this case, 2-bromo-1-pyrimidin-4-yl-ethanone, with a thioamide-containing compound, such as thiourea or substituted thioureas. This reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

A general workflow for this synthesis and subsequent biological evaluation is depicted below:

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation A 2-bromo-1-pyrimidin-4-yl-ethanone C Cyclocondensation (Hantzsch Synthesis) A->C B Thiourea / Substituted Thioamide B->C D Purification (e.g., Recrystallization) C->D E Characterization (NMR, MS, IR) D->E F Synthesized Pyrimidinyl-Thiazole E->F Proceed to Evaluation G In vitro Screening (e.g., Antimicrobial, Anticancer) F->G H Hit Identification G->H I Lead Optimization H->I

Caption: General workflow from synthesis to biological evaluation.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-4-(pyrimidin-4-yl)thiazole

This protocol describes the synthesis of a parent 2-aminothiazole derivative from 2-bromo-1-pyrimidin-4-yl-ethanone and thiourea.

Materials:

  • 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10 mmol) in 50 mL of absolute ethanol.

  • To this solution, add thiourea (12 mmol, 1.2 equivalents).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with cold deionized water (2 x 20 mL) and then with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol or an ethanol/DMF mixture to yield the pure 2-amino-4-(pyrimidin-4-yl)thiazole.

  • Dry the final product under vacuum. Characterize the compound using NMR, IR, and Mass Spectrometry.

Protocol 2: Synthesis of Substituted 2-aryl-4-(pyrimidin-4-yl)thiazoles

This protocol outlines the synthesis of 2-aryl substituted thiazoles using substituted thioamides.

Materials:

  • This compound

  • Substituted aromatic thioamide (e.g., thiobenzamide)

  • Ethanol or Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • In a 50 mL round-bottom flask, suspend the substituted thioamide (5 mmol) in 20 mL of ethanol or DMF.

  • Add this compound (5 mmol) to the suspension.

  • Add triethylamine (5.5 mmol, 1.1 equivalents) dropwise to the reaction mixture to act as a base.

  • Stir the mixture at 60-80 °C for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.

  • Filter the solid product, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Characterize the purified product by appropriate spectroscopic methods.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for Hantzsch-type cyclocondensation reactions involving α-bromo ketones analogous to 2-bromo-1-pyrimidin-4-yl-ethanone. These data provide a general expectation for the synthesis of pyrimidinyl-thiazole derivatives.

Entryα-Bromo KetoneThioamide/ThioureaSolventTemperature (°C)Time (h)Yield (%)Reference
12-bromoacetophenoneThioureaEthanolReflux392Generic Hantzsch
22-bromo-1-(4-chlorophenyl)ethanoneThioureaEthanolReflux488[5]
35-(2-bromoacetyl)-dihydropyrimidinoneSubstituted ThioureasEthanol505-675-85Fused Pyrimidinone
42-bromo-1-(pyridin-2-yl)ethanonePhenylthioureaDMF801078[6]

Applications in Drug Development

Derivatives of pyrimidinyl-thiazole are recognized for their wide range of biological activities, making them attractive scaffolds for drug development.

Antimicrobial Activity

Many thiazole derivatives exhibit potent antibacterial and antifungal properties. The combination of the pyrimidine and thiazole rings can lead to compounds with enhanced antimicrobial efficacy.[2][7][8] These compounds may act by inhibiting essential microbial enzymes or disrupting cell wall synthesis.

Anticancer Activity

The pyrimidinyl-thiazole scaffold is present in several kinase inhibitors and other anticancer agents.[9][10] These molecules can interfere with cell signaling pathways that are crucial for cancer cell proliferation and survival. A potential mechanism of action for novel pyrimidinyl-thiazole derivatives could be the inhibition of key kinases in cancer-related signaling pathways.

The diagram below illustrates a simplified representation of a signaling pathway that could be targeted by pyrimidinyl-thiazole derivatives.

G cluster_pathway Potential Anticancer Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C PI3K/Akt/mTOR Pathway B->C D MAPK/ERK Pathway B->D E Cell Proliferation, Survival, Angiogenesis C->E D->E F Pyrimidinyl-Thiazole Derivative F->C Inhibition F->D Inhibition

Caption: Potential inhibition of cancer signaling pathways.

Conclusion

2-bromo-1-pyrimidin-4-yl-ethanone is a versatile and valuable starting material for the synthesis of biologically active pyrimidinyl-thiazole derivatives through cyclocondensation reactions. The protocols provided herein offer a foundation for the generation of compound libraries for screening in antimicrobial and anticancer drug discovery programs. The inherent drug-like properties of the pyrimidine and thiazole moieties suggest that novel derivatives based on this scaffold hold significant promise for the development of new therapeutic agents.

References

Application Notes and Protocols for the Hantzsch Dihydropyridine Synthesis Utilizing 2-bromo-1-pyrimidin-4-yl-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the synthesis of a novel dihydropyridine derivative incorporating a pyrimidine moiety, specifically using 2-bromo-1-pyrimidin-4-yl-ethanone. Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The Hantzsch reaction is a classic multi-component reaction used to synthesize 1,4-dihydropyridines (1,4-DHPs), a class of compounds known for their therapeutic applications, notably as calcium channel blockers.[5][6][7] This protocol outlines a potential pathway to new chemical entities for drug discovery and development.

Introduction to the Hantzsch Reaction

The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, is a one-pot condensation reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[8][9][10] The initial product is a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.[8][11] The reaction proceeds through a series of steps including a Knoevenagel condensation, enamine formation, and a Michael addition followed by cyclization and dehydration.[12] This method is highly versatile and has been adapted for various substrates and reaction conditions, including microwave-assisted and solvent-free syntheses.[8][13]

Experimental Protocol

This protocol describes the synthesis of a substituted 1,4-dihydropyridine via the Hantzsch reaction, incorporating 2-bromo-1-pyrimidin-4-yl-ethanone as a key reactant.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Stoichiometric Ratio
2-bromo-1-pyrimidin-4-yl-ethanone217.031.0 eq
Ethyl acetoacetate130.141.0 eq
Aromatic Aldehyde (e.g., Benzaldehyde)106.121.0 eq
Ammonium acetate77.081.2 eq
Ethanol (solvent)46.07-
Diethyl ether (for workup)74.12-
Saturated aq. NaHCO₃ (for workup)84.01-
Brine (for workup)--
Anhydrous MgSO₄ (for drying)120.37-

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromo-1-pyrimidin-4-yl-ethanone (1.0 eq), ethyl acetoacetate (1.0 eq), the selected aromatic aldehyde (1.0 eq), and ammonium acetate (1.2 eq) in ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 1,4-dihydropyridine derivative.

  • Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction parameters that can be optimized for this synthesis.

ParameterConditionExpected Outcome/Remarks
Solvent Ethanol, Methanol, IsopropanolEthanol is a common and effective solvent for the Hantzsch reaction.[14]
Catalyst Ammonium acetate (also acts as nitrogen source)Other catalysts like p-toluenesulfonic acid (PTSA) or the use of ionic liquids can be explored to potentially improve yields and reaction times.[8]
Temperature RefluxHeating is generally required to drive the reaction to completion. Room temperature reactions are possible with certain catalysts.
Reaction Time 4-8 hoursMonitor by TLC to determine the optimal reaction time.
Yield Moderate to good (typically 50-80%)Yields can be influenced by the specific aldehyde used and the purity of the starting materials.
Oxidation Nitric acid, potassium ferrocyanide, or air oxidationThe resulting 1,4-dihydropyridine can be oxidized to the corresponding pyridine if desired.[14] This step is often driven by the gain in aromaticity.[8]

Visualizing the Experimental Workflow and Reaction Mechanism

Experimental Workflow:

Hantzsch_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Reactants: - 2-bromo-1-pyrimidin-4-yl-ethanone - Ethyl acetoacetate - Aldehyde - Ammonium acetate Reflux Reflux (4-8h) Reactants->Reflux Solvent Solvent: Ethanol Solvent->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Extraction Extraction Evaporation->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Characterization Spectroscopic Characterization Purification->Characterization Hantzsch_Mechanism Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Ketoester1 β-Ketoester (1 eq) Ketoester1->Knoevenagel Ketoester2 β-Ketoester (1 eq) Enamine_Formation Enamine Formation Ketoester2->Enamine_Formation Ammonia Ammonia Ammonia->Enamine_Formation Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Intermediate Knoevenagel->Unsaturated_Carbonyl Enamine Enamine Intermediate Enamine_Formation->Enamine Michael_Addition Michael Addition Unsaturated_Carbonyl->Michael_Addition Enamine->Michael_Addition Cyclization_Dehydration Cyclization & Dehydration Michael_Addition->Cyclization_Dehydration Dihydropyridine 1,4-Dihydropyridine Cyclization_Dehydration->Dihydropyridine Oxidation Oxidation Dihydropyridine->Oxidation Pyridine Pyridine Oxidation->Pyridine

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Hantzsch Synthesis with 2-bromo-1-pyrimidin-4-yl-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Hantzsch synthesis when using "2-bromo-1-pyrimidin-4-yl-ethanone".

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch synthesis and why is it important for drug development?

The Hantzsch pyridine synthesis is a multi-component reaction that condenses an aldehyde, a β-ketoester (in this case, 2-bromo-1-pyrimidin-4-yl-ethanone), and a nitrogen donor (like ammonia or ammonium acetate) to produce 1,4-dihydropyridines (DHPs).[1][2] These DHPs can then be oxidized to form the corresponding pyridine derivatives. This synthesis is highly valuable in medicinal chemistry as 1,4-DHP derivatives are a prominent class of calcium channel blockers used in the treatment of cardiovascular diseases such as hypertension.[1][3]

Q2: What are the key reactive moieties in "2-bromo-1-pyrimidin-4-yl-ethanone" that I should be aware of during the Hantzsch synthesis?

"2-bromo-1-pyrimidin-4-yl-ethanone" possesses three key features that can influence the reaction:

  • α-Bromo Ketone: The bromine atom alpha to the carbonyl group is a good leaving group, making this position susceptible to nucleophilic substitution or elimination reactions under certain conditions.

  • Ketone Carbonyl Group: This is the primary reactive site for the initial condensation steps (Knoevenagel and enamine formation) in the Hantzsch synthesis.

  • Pyrimidine Ring: This heterocyclic ring is generally electron-deficient and can be susceptible to nucleophilic attack, especially under acidic conditions where the nitrogen atoms can be protonated.

Q3: What is the general mechanism for the Hantzsch synthesis?

The Hantzsch reaction is believed to proceed through several key steps:

  • Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound.[4]

  • Enamine Formation: The second equivalent of the β-ketoester reacts with the nitrogen donor (e.g., ammonia) to form an enamine.[4]

  • Michael Addition: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound.[4]

  • Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and dehydration to form the 1,4-dihydropyridine ring.[4]

Troubleshooting Guide

Low or No Product Yield
Potential Cause Recommended Solution Explanation
Suboptimal Reaction Conditions Optimize solvent, catalyst, and temperature. Consider using greener solvents like water or employing microwave irradiation.[3]The classical Hantzsch reaction in refluxing ethanol can be inefficient.[3] Alternative conditions can significantly improve yields.
Decomposition of Reactant Perform the reaction at a lower temperature. Use milder acidic or basic conditions.The α-bromo ketone or the pyrimidine ring might be sensitive to high temperatures or strong acids/bases, leading to decomposition or side reactions.
Steric Hindrance Use a less sterically hindered aldehyde if possible. Increase reaction time and/or temperature cautiously.The pyrimidinyl group might introduce steric bulk, slowing down the reaction rate.
Incorrect Stoichiometry Ensure accurate measurement of all reactants. A slight excess of the ammonium salt can sometimes be beneficial.The stoichiometry of the reactants is crucial for driving the reaction to completion.
Formation of Impurities and Side Products
Potential Cause Recommended Solution Explanation
Formation of α,β-Unsaturated Ketone Use a non-basic nitrogen source like ammonium acetate. Avoid strong bases.The α-bromo ketone can undergo elimination of HBr to form an α,β-unsaturated ketone, especially under basic conditions. This side product will not participate in the desired Hantzsch reaction.
Nucleophilic Substitution on the Pyrimidine Ring Use milder reaction conditions. Avoid strong nucleophiles other than the intended nitrogen source.The pyrimidine ring can be susceptible to nucleophilic attack, leading to undesired byproducts.
Oxidation of the Dihydropyridine Product If the desired product is the 1,4-dihydropyridine, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).The 1,4-dihydropyridine product can be sensitive to air oxidation, leading to the formation of the corresponding pyridine as an impurity.
Formation of Bis-Adducts Control the stoichiometry of the reactants carefully. Consider a stepwise approach where the Knoevenagel and enamine intermediates are pre-formed.Side reactions involving the aldehyde or β-ketoester can lead to the formation of complex mixtures.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the effect of different reaction parameters on the yield of a model Hantzsch reaction. While not specific to "2-bromo-1-pyrimidin-4-yl-ethanone", these trends provide a valuable starting point for optimization.

Table 1: Effect of Catalyst on Hantzsch Synthesis Yield

CatalystSolventTemperature (°C)Time (h)Yield (%)
NoneEthanolReflux1072
p-Toluenesulfonic acid (PTSA)Aqueous micellesUltrasonic irradiation->90
γ-Al2O3 nanoparticlesSolvent-free90<1up to 95
Ceric Ammonium Nitrate (CAN)Solvent-freeRoom Temp2.5High

Table 2: Effect of Solvent on a Catalyst-Free Hantzsch Reaction [5]

SolventTime (h)Yield (%)
Ethanol1072
Acetonitrile1065
Tetrahydrofuran (THF)1245
Toluene1238
Water692
Solvent-free585

Table 3: Effect of Temperature on a Catalyst-Free Reaction in Water [5]

Temperature (°C)Time (h)Yield (%)
Room Temperature1535
501071
70-75692
100 (reflux)693

Experimental Protocols

General Protocol for Hantzsch Synthesis using 2-bromo-1-pyrimidin-4-yl-ethanone

This protocol is a general guideline and may require optimization.

Materials:

  • An appropriate aldehyde (1.0 mmol)

  • 2-bromo-1-pyrimidin-4-yl-ethanone (2.0 mmol)

  • Ammonium acetate (1.2 mmol)

  • Ethanol (20 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde, 2-bromo-1-pyrimidin-4-yl-ethanone, and ammonium acetate.

  • Add ethanol to the flask and stir the mixture to dissolve the reactants.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).

  • Once the reaction is complete (typically after 4-8 hours, as indicated by TLC), allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Purification:

  • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble and allow it to cool slowly. Collect the purified crystals by filtration.

  • Column Chromatography: Dissolve the crude product in a small amount of the eluent and load it onto a silica gel column. Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired product from impurities.

Visualizations

Logical Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Yield Observed check_conditions Review Reaction Conditions (Temp, Time, Solvent, Catalyst) start->check_conditions check_reactants Verify Reactant Purity and Stoichiometry start->check_reactants analyze_impurities Analyze Crude Product (TLC, NMR, LC-MS) start->analyze_impurities optimize_temp Adjust Temperature (Try lower temp first) check_conditions->optimize_temp optimize_solvent Screen Different Solvents (e.g., water, solvent-free) check_conditions->optimize_solvent optimize_catalyst Introduce a Catalyst (e.g., PTSA, CAN) check_conditions->optimize_catalyst reactant_decomposition Hypothesis: Reactant Decomposition analyze_impurities->reactant_decomposition Evidence of degradation side_reactions Hypothesis: Dominant Side Reactions analyze_impurities->side_reactions Presence of unexpected spots/peaks solution_milder Solution: Use Milder Conditions optimize_temp->solution_milder optimize_solvent->solution_milder optimize_catalyst->solution_milder reactant_decomposition->solution_milder solution_stepwise Solution: Consider Stepwise Synthesis side_reactions->solution_stepwise Side_Reactions reactant 2-bromo-1-pyrimidin-4-yl-ethanone hantzsch_path Desired Hantzsch Condensation reactant->hantzsch_path elimination_path Elimination of HBr (Basic Conditions) reactant->elimination_path substitution_path Nucleophilic Substitution on Pyrimidine Ring reactant->substitution_path dhp_product 1,4-Dihydropyridine Product hantzsch_path->dhp_product enone_product Pyrimidinyl Enone (Side Product) elimination_path->enone_product substituted_product Substituted Pyrimidine (Side Product) substitution_path->substituted_product

References

Technical Support Center: Thiazole Synthesis with 2-bromo-1-pyrimidin-4-yl-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of thiazoles using 2-bromo-1-pyrimidin-4-yl-ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing a thiazole ring from 2-bromo-1-pyrimidin-4-yl-ethanone?

A1: The most common method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone, in this case, 2-bromo-1-pyrimidin-4-yl-ethanone, with a thioamide, most commonly thiourea, to form the corresponding 2-aminothiazole derivative.[1]

Q2: What are the general steps in the Hantzsch thiazole synthesis mechanism?

A2: The mechanism proceeds through several key steps:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the bromoketone, displacing the bromide ion.

  • Cyclization: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon of the ketone in an intramolecular fashion.

  • Dehydration: A molecule of water is eliminated to form a thiazoline intermediate.

  • Aromatization: The thiazoline intermediate then aromatizes to form the stable thiazole ring.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 2-amino-4-(pyrimidin-4-yl)thiazole.

Issue 1: Low Yield of the Desired Thiazole Product

Low yields are a frequent challenge in organic synthesis. Several factors can contribute to a reduced output of the target 2-amino-4-(pyrimidin-4-yl)thiazole.

Potential Cause Recommended Solution
Incomplete Reaction - Reaction Time: Ensure the reaction is monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials. Reactions may require longer times than initially anticipated. - Temperature: While the reaction is often run at reflux, the optimal temperature can vary depending on the solvent. Consider carefully controlling the temperature.
Side Reactions - See the "Potential Side Reactions" section below for detailed information on possible side products and how to minimize their formation.
Degradation of Starting Material or Product - pH Control: The pyrimidine ring can be sensitive to harsh acidic or basic conditions. Maintain a neutral or slightly basic pH during workup to prevent degradation. - Temperature Control: Avoid excessive heating during the reaction and workup, as this can lead to decomposition.
Suboptimal Reagent Stoichiometry - A slight excess of thiourea (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete conversion of the bromoketone.
Issue 2: Difficulty in Purifying the Final Product

Purification can be complicated by the presence of unreacted starting materials and various side products.

Problem Suggested Purification Strategy
Presence of Unreacted Thiourea - Thiourea is generally soluble in water and can often be removed by washing the crude product with water during workup.
Formation of Polar Byproducts - Column Chromatography: Use silica gel column chromatography with a suitable eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol mixtures) to separate the desired product from polar impurities.
Crystallization Issues - Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent (e.g., ethanol, methanol, or acetonitrile) can be an effective purification method.[2]

Potential Side Reactions

The electron-withdrawing nature of the pyrimidine ring in 2-bromo-1-pyrimidin-4-yl-ethanone can influence its reactivity and potentially lead to the formation of several side products. While not definitively reported for this specific compound in the literature found, these are chemically plausible side reactions based on the reactivity of similar α-bromoketones.

Dimerization of the α-Bromoketone

Under basic conditions, α-bromoketones can undergo self-condensation to form a variety of dimeric products. One possibility is the formation of a furan or a 1,4-dicarbonyl compound.

Proposed Formation Pathway:

Dimerization A 2-bromo-1-pyrimidin-4-yl-ethanone B Enolate A->B Base C Dimerized Intermediate B->C Nucleophilic attack on another molecule of A D Side Products (e.g., Furan derivative) C->D Cyclization/Dehydration

Caption: Potential dimerization pathway of the α-bromoketone.

Mitigation Strategies:

  • Slowly add the base to the reaction mixture to avoid high local concentrations.

  • Maintain a lower reaction temperature.

  • Use a slight excess of thiourea to favor the desired reaction pathway.

Formation of a Dithiazine Derivative

Two molecules of the α-bromoketone can potentially react with two molecules of thiourea to form a six-membered dithiazine ring system.

Proposed Formation Pathway:

Dithiazine_Formation A 2 x 2-bromo-1-pyrimidin-4-yl-ethanone C Dithiazine Derivative A->C B 2 x Thiourea B->C Hydrolysis A 2-bromo-1-pyrimidin-4-yl-ethanone C 1-hydroxy-1-(pyrimidin-4-yl)ethanone A->C B Water B->C Experimental_Workflow cluster_0 Reaction cluster_1 Workup and Isolation cluster_2 Purification A Mix 2-bromo-1-pyrimidin-4-yl-ethanone and Thiourea in Solvent B Reflux and Monitor by TLC A->B C Cool to Room Temperature B->C D Neutralize with Base C->D E Filter and Wash Precipitate D->E F Recrystallization or Column Chromatography E->F

References

Purification of 2-aminothiazoles from "2-bromo-1-pyrimidin-4-yl-ethanone" reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers involved in the purification of 2-aminothiazole derivatives synthesized from the reaction of "2-bromo-1-pyrimidin-4-yl-ethanone" and a substituted thiourea. This reaction, a variation of the Hantzsch thiazole synthesis, is a robust method for creating the thiazole core.[1][2] However, challenges in isolating the final product are common.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete according to TLC, but I'm getting a low yield after workup. What are the common causes?

A1: Low yields can stem from several factors during the workup and purification process:

  • Incomplete Precipitation: If you are relying on precipitation to isolate your product, ensure the pH of the solution is properly adjusted. 2-aminothiazoles are basic, and their hydrobromide salts formed during the reaction are often soluble in the reaction medium.[3][4] Neutralization with a base like sodium carbonate or sodium bicarbonate is crucial to precipitate the free amine.[1]

  • Product Solubility: 2-aminothiazoles have varying solubilities.[5][6] Your product might be partially soluble in the washing solvents (e.g., water, acetone, or ether), leading to loss.[1][3] Minimize the volume of washing solvent used.

  • Adsorption on Silica Gel: The basic nature of the 2-amino group can cause strong, sometimes irreversible, binding to the acidic silica gel during column chromatography, resulting in significant yield loss.[7]

Q2: My purified 2-aminothiazole shows impurities in the NMR spectrum. What are the likely contaminants?

A2: Common impurities include:

  • Unreacted Starting Materials: Residual 2-bromo-1-pyrimidin-4-yl-ethanone or the thiourea derivative.

  • Salts: Hydrobromide salts from the reaction can persist if neutralization is incomplete. These may not always be visible by TLC.[4]

  • Side-Products: The Hantzsch synthesis can sometimes produce minor by-products, although it is generally a high-yielding reaction.[1][4]

Q3: I'm seeing significant peak tailing during column chromatography on silica gel. How can I improve the peak shape?

A3: Peak tailing is a classic sign of interaction between your basic amine compound and the acidic silanol groups on the silica surface.[7] To mitigate this, you have two primary options:

  • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent. A common choice is 0.1-1% triethylamine (TEA) or ammonia in your solvent system (e.g., in the methanol portion of a DCM/MeOH gradient).[7] This neutralizes the acidic sites on the silica, allowing your compound to elute more symmetrically.

  • Change the Stationary Phase: Switch to a less acidic or a basic stationary phase. Amine-functionalized silica or basic alumina are excellent alternatives that prevent the acid-base interaction, often allowing for purification with simpler solvent systems like hexane/ethyl acetate.[7]

Q4: How should I store my purified 2-aminothiazole compound?

A4: While many 2-aminothiazoles are stable, some can be prone to degradation over time, especially when dissolved in solvents like DMSO.[8] For long-term storage, it is best to keep the compound as a dry solid, protected from light, and at a low temperature (e.g., -20°C).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Product Won't Precipitate The product is likely in its protonated salt form (hydrobromide), which is soluble.Add a base such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) to the cooled reaction mixture to neutralize the acid and precipitate the free base form of the 2-aminothiazole.[1][9]
Streaking/Tailing on TLC Plate The basic amine is interacting with the acidic silica gel.Prepare your TLC developing chamber and eluent with a small percentage (0.1-1%) of triethylamine or ammonia to improve spot shape. This will better predict the behavior on a column using a modified eluent.[7]
Multiple Spots on TLC After Workup Incomplete reaction or presence of side products and unreacted starting materials.Column chromatography is the most effective method to separate the target compound from impurities.[10][11] Use TLC to determine an optimal solvent system that provides good separation between your product and the contaminants.
Product is an Oil, Not a Solid The product may have a low melting point or contain impurities that are preventing crystallization.Purify the crude oil using column chromatography.[3] If the purified product is still an oil, try dissolving it in a minimal amount of a solvent and adding a non-solvent dropwise to induce precipitation or crystallization.
No Product Eluting from Silica Column The compound is strongly adsorbed to the silica gel due to its basicity.1. Flush the column with a more polar solvent system containing a basic modifier (e.g., 10-20% MeOH in DCM with 1% NH₄OH). 2. For future purifications, switch to an amine-functionalized silica column.[7]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This is a general protocol and should be optimized based on the specific properties of the target compound, determined first by TLC analysis.[10]

  • Prepare the Slurry: Create a slurry of silica gel (e.g., 100-200 mesh) in a non-polar solvent like hexane.[3]

  • Pack the Column: Pour the slurry into a glass column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[10]

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., DCM).

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent completely to get a dry, free-flowing powder of the crude product adsorbed onto the silica ("dry loading").

    • Carefully add this powder to the top of the packed column.[10]

  • Elute the Column: Begin elution with the chosen mobile phase, starting with a less polar system and gradually increasing polarity if a gradient is needed.[10] Common solvent systems include gradients of ethyl acetate in hexane or methanol in dichloromethane.[3][11]

  • Collect and Monitor Fractions: Collect the eluent in test tubes and monitor the fractions by TLC to identify those containing the pure product.[10]

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-aminothiazole.

Protocol 2: Purification by Recrystallization
  • Dissolve the Crude Product: In a flask, dissolve the crude solid in the minimum amount of a suitable hot solvent (e.g., ethanol or benzene).[9][12]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallize: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolate Crystals: Collect the crystals by vacuum filtration.

  • Wash and Dry: Wash the collected crystals with a small amount of cold solvent and allow them to air dry or dry in a vacuum oven.[1]

Quantitative Data Summary

The following table summarizes various solvent systems used for the column chromatography purification of 2-aminothiazole derivatives as reported in the literature.

Mobile Phase Composition Stationary Phase Reference
30% Ethyl Acetate in HexaneSilica Gel (100-200 mesh)[3]
20% Ethyl Acetate in HexaneSilica Gel (100-200 mesh)[3]
2.5% Methanol in DichloromethaneSilica Gel (100-200 mesh)[3]
5% Methanol in DichloromethaneSilica Gel (100-200 mesh)[3]
3% Acetone in DichloromethaneSilica Gel (230-400 mesh)[3]
~40-80% Ethyl Acetate in HexaneSilica Gel[11]

Visualizations

Workflow for Purification

G crude Crude Reaction Mixture (Product, HBr, Starting Materials) neutralize Aqueous Workup / Neutralization (e.g., add NaHCO₃ solution) crude->neutralize extract Extraction with Organic Solvent (e.g., Ethyl Acetate) neutralize->extract dry Dry Organic Layer & Evaporate extract->dry crude_solid Crude Solid / Oil dry->crude_solid purify_choice Purification Method crude_solid->purify_choice column Column Chromatography (Silica or Amino-Silica) purify_choice->column For complex mixtures recrystal Recrystallization (e.g., from Ethanol) purify_choice->recrystal If solid is relatively clean fractions Collect & Analyze Fractions (TLC) column->fractions filter_dry Filter Crystals & Dry recrystal->filter_dry combine Combine Pure Fractions & Evaporate Solvent fractions->combine product Pure 2-Aminothiazole Product combine->product filter_dry->product

Caption: General experimental workflow for the purification of 2-aminothiazoles.

Key Species in the Reaction Mixture

G cluster_reagents cluster_impurities reagents Starting Materials bromoketone 2-bromo-1-pyrimidin-4-yl-ethanone thiourea Thiourea Derivative reaction Hantzsch Synthesis bromoketone->reaction thiourea->reaction product Desired 2-Aminothiazole Product reaction->product Main Path impurities Common Impurities reaction->impurities Contaminants unreacted_bromo Unreacted Bromoketone unreacted_thio Unreacted Thiourea salt Product•HBr Salt (Soluble)

Caption: Relationship between reactants, product, and common impurities.

References

"2-bromo-1-pyrimidin-4-yl-ethanone" reaction work-up and product isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the reaction work-up and product isolation of 2-bromo-1-pyrimidin-4-yl-ethanone. This resource is intended for researchers, scientists, and professionals in drug development.

Experimental Protocol

Reaction Work-up & Product Isolation Workflow

Reaction Work-up and Product Isolation Workflow General Workflow for Work-up and Isolation start Reaction Completion (Monitored by TLC/LC-MS) quench Quench Reaction (e.g., with ice-water or Na2S2O3 soln.) start->quench extract Solvent Extraction (e.g., DCM, EtOAc) quench->extract wash Organic Layer Washing (e.g., sat. NaHCO3, brine) extract->wash dry Drying and Concentration (e.g., Na2SO4/MgSO4, rotary evaporation) wash->dry chromatography Column Chromatography (Silica gel) dry->chromatography Crude Product recrystallization Recrystallization chromatography->recrystallization characterization Product Characterization (NMR, MS, etc.) recrystallization->characterization

Caption: A generalized workflow for the work-up and purification of 2-bromo-1-pyrimidin-4-yl-ethanone.

Materials:

  • 1-Pyrimidin-4-yl-ethanone (starting material)

  • Brominating agent (e.g., Bromine (Br₂), N-Bromosuccinimide (NBS))

  • Solvent (e.g., Chloroform, Dichloromethane (DCM), Acetic Acid)

  • Acid catalyst (optional, e.g., HBr in Acetic Acid)

  • Quenching solution (e.g., saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate)

  • Extraction solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)

  • Silica gel for column chromatography

  • Eluents for column chromatography (e.g., Hexane/Ethyl Acetate mixtures)

  • Recrystallization solvent

Procedure:

  • Reaction: Dissolve 1-pyrimidin-4-yl-ethanone in a suitable solvent. Depending on the chosen brominating agent, the addition may be performed at a reduced temperature (e.g., 0-5 °C) to control the reaction rate. The brominating agent is then added dropwise. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, the reaction mixture is poured into ice-cold water or a quenching solution like saturated aqueous sodium thiosulfate to neutralize any remaining bromine.[2]

    • The aqueous layer is then extracted several times with an organic solvent such as dichloromethane or ethyl acetate.[1]

    • The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts, followed by a wash with brine.[1][2]

    • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[1]

  • Purification:

    • Column Chromatography: The crude product is often purified by flash column chromatography on silica gel. A solvent system of petroleum ether and ethyl acetate has been used for similar compounds.[2]

    • Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete reaction.Monitor the reaction closely using TLC. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.
Deactivated brominating agent.Use a fresh bottle of the brominating agent. NBS, for instance, can degrade over time.
Protonation of the pyrimidine ring.The basic nitrogen atoms in the pyrimidine ring can be protonated by acidic byproducts like HBr, which can affect the reactivity. A non-acidic brominating agent like NBS might be preferable.
Formation of Di-brominated Byproduct Excess of brominating agent.Use no more than one equivalent of the brominating agent. Add it slowly to the reaction mixture to avoid localized high concentrations.
Reaction temperature is too high.Maintain a low temperature during the addition of the brominating agent.
Product Decomposition during Work-up Presence of strong acids or bases.Neutralize the reaction mixture carefully during the work-up. Washing with a mild base like sodium bicarbonate is crucial. Avoid prolonged exposure to acidic or basic conditions.
Instability of the α-bromoketone.α-bromoketones can be lachrymatory and unstable. It is advisable to use the product immediately in the next step or store it under an inert atmosphere at a low temperature.
Difficulty in Isolating the Product Product is soluble in the aqueous phase.This is more likely if the product is in its hydrobromide salt form. Adjusting the pH of the aqueous layer to be slightly basic before extraction can help. Perform multiple extractions to ensure complete recovery.
Oiling out during recrystallization.The chosen recrystallization solvent may be too nonpolar, or the product may be impure. Try a different solvent system or purify further by column chromatography before recrystallization.
Column Chromatography Issues Poor separation of product and starting material.Optimize the eluent system using TLC. A gradient elution (gradually increasing the polarity of the eluent) might be necessary for better separation.
Streaking of the product on the column.The product might be too polar for the chosen eluent system or could be interacting with the acidic silica gel. Adding a small amount of a polar solvent like methanol to the eluent or using a different stationary phase (e.g., alumina) could help.

Frequently Asked Questions (FAQs)

Q1: My product seems to be the hydrobromide salt. How should I handle the work-up?

A1: The formation of the hydrobromide salt is common when using brominating agents that produce HBr as a byproduct. During the work-up, a careful wash with a saturated solution of a weak base like sodium bicarbonate is essential to neutralize the acid and liberate the free base form of your product, which is more soluble in organic solvents.

Q2: What is the best way to monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to get good separation between the starting material and the product. The product, being more polar than the starting ketone, should have a lower Rf value. Staining with potassium permanganate can help visualize the spots if they are not UV-active. LC-MS is also an excellent tool to confirm the formation of the desired product mass.

Q3: My purified product is unstable and turns dark over time. How can I store it?

A3: α-Bromoketones are known to be reactive and can be lachrymatory and light-sensitive. It is best to use the product immediately after purification. If storage is necessary, it should be stored in a tightly sealed container, under an inert atmosphere (like nitrogen or argon), and at a low temperature (e.g., in a freezer at -20 °C).

Q4: I am observing a significant amount of a di-brominated byproduct. How can I avoid this?

A4: The formation of di-brominated species is a common side reaction. To minimize this, ensure that you are using no more than a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent. Slow, dropwise addition of the brominating agent at a controlled, low temperature is also crucial to prevent over-bromination.

Q5: What are some suitable recrystallization solvents for 2-bromo-1-pyrimidin-4-yl-ethanone?

A5: While specific data for this compound is limited, common solvents for recrystallizing α-bromoketones include ethanol, methanol, or mixtures of a good solvent (like ethyl acetate or acetone) with a poor solvent (like hexanes).[2] It is recommended to test a few solvent systems on a small scale to find the optimal one for your product.

Quantitative Data from Analogous Reactions

Since specific yield and purity data for 2-bromo-1-pyrimidin-4-yl-ethanone were not found in the searched literature, the following table summarizes data for the synthesis of similar α-bromoketones to provide a general reference.

Starting MaterialBrominating AgentSolventYield (%)Purity (%)Reference
4-HydroxyacetophenoneBromineChloroform81Not Specified[1]
1-(3-Nitrophenyl)ethanoneBromineChloroformNot SpecifiedHigh (crystalline)[2]
Acetophenones (various)N-BromosuccinimideWater/PEG-40085-95Not Specified[3]

Disclaimer: The provided experimental protocol and troubleshooting guide are based on general chemical principles and analogous procedures. Researchers should always conduct a thorough literature search and risk assessment before performing any new experiment. The specific conditions may require optimization for the synthesis of 2-bromo-1-pyrimidin-4-yl-ethanone.

References

Technical Support Center: Synthesis of 2-bromo-1-pyrimidin-4-yl-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, during the synthesis of 2-bromo-1-pyrimidin-4-yl-ethanone. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help optimize the reaction.

Troubleshooting Guide: Overcoming Low Yield

Low yields in the synthesis of 2-bromo-1-pyrimidin-4-yl-ethanone can stem from various factors, from reagent quality to reaction conditions. This guide addresses common issues and provides systematic solutions.

Problem Potential Cause Recommended Solution
Low Conversion of Starting Material 1. Insufficiently Activated Brominating Agent: The electrophilicity of the bromine source may be too low. 2. Poor Enol/Enolate Formation: The equilibrium between the keto and enol/enolate form of 1-pyrimidin-4-yl-ethanone may not favor the reactive species.[1] 3. Low Reaction Temperature: The activation energy for the reaction is not being met.1. Acid Catalysis: Add a catalytic amount of a strong acid like HBr or p-toluenesulfonic acid (p-TsOH) to protonate the carbonyl oxygen, which facilitates enol formation and increases the reaction rate.[1][2][3] 2. Choice of Solvent: Use a polar protic solvent like acetic acid or a polar aperiodic solvent that can stabilize the enol intermediate.[3] 3. Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation.
Formation of Multiple Products 1. Poly-bromination: The desired mono-brominated product reacts further to form di- or tri-brominated species. This is more common under basic conditions.[1] 2. Ring Bromination: The pyrimidine ring itself undergoes electrophilic substitution. This can be competitive with α-bromination, especially with highly activated rings or harsh conditions.1. Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent. Adding the brominating agent slowly to the reaction mixture can also help prevent localized high concentrations. 2. Acidic Conditions: Perform the reaction under acidic conditions, which generally favors mono-halogenation of the α-carbon.[1] 3. Milder Brominating Agent: Consider using N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂) for a more controlled reaction.[4]
Product Degradation 1. Instability of the α-bromo ketone: The product can be unstable, especially in the presence of nucleophiles or bases. 2. Harsh Work-up Conditions: Exposure to strong bases or prolonged heating during work-up can lead to decomposition or side reactions.1. Careful Work-up: Use a mild base (e.g., saturated sodium bicarbonate solution) for neutralization and avoid excessive heating.[5] 2. Prompt Isolation: Isolate the product as quickly as possible after the reaction is complete. 3. Storage: Store the purified product at low temperatures (2-8°C) and protected from light and moisture.[6]
Difficult Purification 1. Similar Polarity of Product and Byproducts: Makes chromatographic separation challenging. 2. Product is a Salt: The product may be isolated as a hydrobromide salt, which can affect its solubility and chromatographic behavior.[7][8]1. Recrystallization: If the product is a solid, recrystallization can be an effective purification method. 2. Chromatography Optimization: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. 3. Salt Formation/Breaking: If the product is a salt, it can be partitioned between an organic solvent and a mild aqueous base to obtain the free base for easier purification. The salt can be reformed by adding HBr if desired.

Frequently Asked Questions (FAQs)

Q1: What is the best brominating agent for this reaction?

A1: Both elemental bromine (Br₂) and N-Bromosuccinimide (NBS) are commonly used for α-bromination of ketones.[4] Br₂ in a solvent like acetic acid is a classic method.[3] However, NBS can be a milder and more selective reagent, potentially reducing the formation of poly-brominated byproducts.[4] The choice may depend on the specific reaction conditions and the desired reactivity.

Q2: Should I use acidic or basic conditions?

A2: For the synthesis of a mono-brominated product like 2-bromo-1-pyrimidin-4-yl-ethanone, acidic conditions are generally preferred.[1] Acid catalysis promotes the formation of the enol intermediate, and the subsequent halogenation is typically selective for the α-position.[1][3] Basic conditions can lead to the formation of an enolate, which is more reactive and can result in faster, but less controlled, poly-halogenation.[1]

Q3: My reaction is very slow. What can I do to speed it up?

A3: To increase the reaction rate, you can try the following:

  • Add an acid catalyst: A small amount of a strong acid can significantly accelerate the reaction.[2][3]

  • Increase the temperature: Gently warming the reaction mixture can increase the rate, but monitor for the formation of byproducts.

  • Use a more polar solvent: A solvent that can stabilize the enol intermediate may improve the reaction kinetics.

Q4: I am observing the formation of a significant amount of a di-brominated product. How can I avoid this?

A4: To minimize the formation of di-brominated byproducts:

  • Control the stoichiometry: Use no more than 1.1 equivalents of your brominating agent.

  • Slow addition: Add the brominating agent dropwise to the reaction mixture to maintain a low concentration.

  • Maintain acidic conditions: As mentioned, acidic conditions disfavor poly-halogenation.[1]

Q5: The purified product seems to be unstable. How should I handle and store it?

A5: α-bromo ketones can be lachrymatory and are often sensitive to light, heat, and moisture. It is advisable to handle them in a well-ventilated fume hood. For storage, keeping the compound in a tightly sealed container at a low temperature (e.g., in a refrigerator at 2-8°C) is recommended.[6] Some suppliers also recommend storing under an inert atmosphere.

Experimental Protocols

Below is a general experimental protocol for the synthesis of 2-bromo-1-pyrimidin-4-yl-ethanone based on common procedures for α-bromination of aromatic ketones.

Protocol 1: Bromination using Bromine in Acetic Acid

  • Materials:

    • 1-(pyrimidin-4-yl)ethanone

    • Glacial Acetic Acid

    • Bromine (Br₂)

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous sodium bisulfite solution

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(pyrimidin-4-yl)ethanone (1.0 eq) in glacial acetic acid.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine (1.05-1.1 eq) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10°C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction by slowly pouring the mixture into ice-cold water.

    • If excess bromine is present (indicated by a persistent orange/brown color), add a saturated solution of sodium bisulfite dropwise until the color disappears.

    • Neutralize the acidic solution by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 50 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for α-Bromination of Aromatic Ketones

Starting MaterialBrominating AgentCatalyst/SolventTemp. (°C)Time (h)Yield (%)Reference
AcetophenoneBr₂Acetic AcidRT272[3]
4-HydroxyacetophenoneBr₂H₂SO₄ / Chloroform65581[5][9]
Substituted AcetophenonesNBSWaterRT (Ultrasound)0.25-0.3385-95[4]
Aryl KetonesBr₂Acetic AcidMW5Good[2]

Note: This table presents data for similar reactions to provide a comparative context. Yields for the synthesis of 2-bromo-1-pyrimidin-4-yl-ethanone may vary.

Visualizations

Reaction_Pathway Reaction Pathway for the Synthesis of 2-bromo-1-pyrimidin-4-yl-ethanone start 1-(pyrimidin-4-yl)ethanone (Starting Material) enol Enol Intermediate start->enol Acid-catalyzed Tautomerization product 2-bromo-1-pyrimidin-4-yl-ethanone (Product) enol->product Electrophilic Attack by Bromine bromine Br₂ h_plus H⁺ (catalyst) hbr - HBr

Caption: Acid-catalyzed bromination of 1-(pyrimidin-4-yl)ethanone.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_conversion Analyze Reaction Mixture (TLC/LC-MS) Is starting material consumed? start->check_conversion check_byproducts Are there multiple spots/peaks? check_conversion->check_byproducts Yes low_conversion Low Conversion check_conversion->low_conversion No byproducts Significant Byproducts check_byproducts->byproducts Yes degradation Product Degradation check_byproducts->degradation No (Product peak is small with no clear byproducts) solution1 Increase Temperature Add Acid Catalyst Check Reagent Quality low_conversion->solution1 solution2 Slow Reagent Addition Use Milder Brominating Agent (NBS) Ensure Acidic Conditions byproducts->solution2 solution3 Mild Work-up Conditions Prompt Product Isolation Proper Storage degradation->solution3

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Monitoring Reactions of 2-bromo-1-pyrimidin-4-yl-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers monitoring reactions involving 2-bromo-1-pyrimidin-4-yl-ethanone using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Section 1: General FAQs

Q1: What is 2-bromo-1-pyrimidin-4-yl-ethanone and what are its common reactions?

2-bromo-1-pyrimidin-4-yl-ethanone (CAS: 845267-57-4) is a heterocyclic α-bromo ketone.[1][2] The presence of the bromine atom alpha to the carbonyl group makes it a reactive electrophile and a valuable intermediate in organic synthesis.[3][4][5] Common reactions include:

  • Nucleophilic Substitution (SN2): The bromide is a good leaving group, readily displaced by various nucleophiles (e.g., amines, thiols, azides) to form new carbon-heteroatom bonds.

  • Hantzsch Thiazole Synthesis: Condensation with thioamides or thioureas to form thiazole rings.[6]

  • Dehydrobromination: Elimination of hydrogen bromide (HBr) using a non-nucleophilic base to form an α,β-unsaturated ketone.[3][4]

Q2: Which technique, TLC or LC-MS, should I choose for monitoring my reaction?

The choice depends on the stage and requirements of your research.[7]

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative, and cost-effective monitoring.[7] It is excellent for quickly checking the disappearance of starting material and the appearance of new spots, making it suitable for initial screening and optimization.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data and structural confirmation.[8][9] It is essential for determining reaction conversion, identifying byproducts by their molecular weight, and assessing product purity with high sensitivity and specificity.[7]

Section 2: Thin-Layer Chromatography (TLC) Guide

TLC Troubleshooting and FAQs

Q3: My starting material and product have very similar Rf values. How can I improve separation?

  • Change Solvent System: Experiment with different solvent polarities. If a single solvent system doesn't work, try a ternary (three-component) system.

  • Use a Co-spot: Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on your TLC plate. If the reaction is complete, the reaction mixture spot will be a single spot at a different Rf, while the co-spot will show two distinct spots.

  • Try 2D TLC: Run the plate in one solvent system, dry it, rotate it 90 degrees, and run it in a second, different solvent system. This can resolve compounds that co-elute in a single dimension.[10][11]

Q4: My spots are streaking on the TLC plate. What's wrong? Streaking can be caused by several factors:[12][13]

  • Sample Overloading: The most common cause. Try spotting a more dilute solution of your reaction mixture.[12]

  • Highly Polar Compound: The pyrimidine ring makes the compound quite polar. Add a small amount of acid (e.g., 0.1-1% acetic acid) or base (e.g., 0.1-1% triethylamine) to the mobile phase to improve spot shape for acidic or basic compounds, respectively.[12]

  • Inappropriate Solvent: The solvent may not be strong enough to move the compound effectively, or the compound may have poor solubility in the mobile phase.[14]

Q5: My compound is very polar and remains at the baseline. What should I do? This indicates your mobile phase is not polar enough.[10]

  • Increase Solvent Polarity: Increase the proportion of the more polar solvent in your mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture).

  • Use a Stronger Polar Solvent: Consider solvent systems designed for polar compounds, such as 1-10% of a 10% NH4OH in methanol solution mixed with dichloromethane.[11]

  • Consider Reverse-Phase TLC: If the compound is very polar, normal-phase silica may not be suitable. Try using a C18-functionalized reverse-phase TLC plate with a polar mobile phase like acetonitrile/water or methanol/water.[12]

Q6: I don't see any spots on my TLC plate. Why?

  • Not UV-Active: While the pyrimidine ring is UV-active, your product might have a low concentration or poor chromophore. Visualize the plate using alternative methods like iodine vapor or a potassium permanganate stain.[7][12]

  • Sample Too Dilute: The concentration of your compound might be below the detection limit. Try spotting the sample multiple times in the same location, allowing the solvent to dry between each application.[12][13]

  • Solvent Level Too High: Ensure the solvent level in the developing chamber is below the origin line where you spotted your samples.[12][13]

Experimental Protocol: TLC Monitoring
  • Plate Preparation: Using a pencil, lightly draw a starting line about 1 cm from the bottom of a silica gel TLC plate.[7]

  • Sample Spotting: Dissolve a small aliquot of your reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Use a capillary tube to apply a small spot of the solution onto the starting line. Also spot the starting material as a reference.

  • Development: Place the TLC plate into a developing chamber containing the chosen mobile phase. The solvent level must be below the starting line.[7] Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: When the solvent front is about 1 cm from the top, remove the plate and immediately mark the solvent front with a pencil.[7] After the plate dries, visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil. If necessary, use a chemical stain.

  • Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[7] Reaction progress is indicated by the disappearance of the starting material spot and the appearance of a new product spot.

Data Presentation: TLC Parameters
ParameterSystem 1 (Less Polar)System 2 (More Polar)System 3 (For Basic Compounds)
Stationary Phase Silica Gel 60 F254Silica Gel 60 F254Silica Gel 60 F254
Mobile Phase 30% Ethyl Acetate in Hexane10% Methanol in Dichloromethane10% Methanol in Dichloromethane + 0.5% Triethylamine
Hypothetical Rf (Starting Material) 0.40.70.75
Hypothetical Rf (Generic Product) 0.20.50.55
Visualization UV (254 nm), Iodine, KMnO₄ StainUV (254 nm), Iodine, KMnO₄ StainUV (254 nm), Iodine, KMnO₄ Stain

Note: These are starting points. The optimal solvent system must be determined experimentally.

Visualization: TLC Workflow

TLC_Workflow TLC Experimental Workflow prep 1. Prepare TLC Plate (Draw Origin Line) spot 2. Spot Samples (Start Material, Reaction Mix, Co-spot) prep->spot develop 3. Develop Plate (In Solvent Chamber) spot->develop dry 4. Dry Plate & Mark Solvent Front develop->dry visualize 5. Visualize Spots (UV Lamp, Stain) dry->visualize calculate 6. Calculate Rf Values visualize->calculate analyze 7. Analyze Reaction Progress calculate->analyze

Caption: A flowchart of the standard TLC experimental process.

Section 3: Liquid Chromatography-Mass Spectrometry (LC-MS) Guide

LC-MS Troubleshooting and FAQs

Q7: I'm not seeing the expected mass for my product. What are the possible reasons?

  • Incorrect Ionization Mode: The pyrimidine moiety contains basic nitrogen atoms, making it suitable for positive ion mode electrospray ionization (ESI+). Ensure you are not in negative ion mode.

  • Adduct Formation: Instead of the protonated molecule [M+H]⁺, you may be observing adducts with sodium [M+Na]⁺, potassium [M+K]⁺, or ammonium [M+NH₄]⁺.[15] Check for masses corresponding to these adducts.

  • In-source Fragmentation: The molecule might be unstable under the MS conditions and fragmenting in the ion source. Try reducing the source temperatures or voltages.

  • Reaction Failure: The reaction may not have worked, or the product may have degraded. Confirm by checking for the presence of starting material.

Q8: My peak shape is poor (broadening, tailing, or splitting). How can I fix this?

  • Column Degradation: The column may be old or contaminated. Try flushing it or replacing it if necessary.[15]

  • Mobile Phase Issues: Ensure the mobile phase pH is appropriate for your analyte. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can significantly improve peak shape for basic compounds by ensuring consistent protonation.

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Dilute your sample.

Q9: My retention times are shifting between runs. What's the cause? Retention time instability is a common issue.[16]

  • Insufficient Equilibration: The column may not be fully equilibrated between gradient runs. Increase the post-run equilibration time.[15]

  • Mobile Phase Composition Change: Solvents can evaporate over time, especially the more volatile component, changing the mobile phase composition. Prepare fresh mobile phases daily.[16]

  • Temperature Fluctuations: Ensure the column oven temperature is stable and consistent.[15]

Q10: I suspect ion suppression is affecting my results. How can I confirm and mitigate this? Ion suppression occurs when other components in the sample co-elute with your analyte and interfere with its ionization, reducing its signal.[15][17]

  • Confirmation: Infuse a constant concentration of your purified product into the MS while injecting a blank reaction matrix (without your analyte). A dip in the signal at the analyte's retention time indicates suppression.

  • Mitigation: Improve the chromatographic separation to move the analyte away from the interfering components. Dilute the sample to reduce the concentration of the interfering matrix.

Experimental Protocol: LC-MS Monitoring
  • Sample Preparation: Take a small aliquot (e.g., 5 µL) from the reaction mixture and quench it in a larger volume (e.g., 1 mL) of a solvent compatible with the mobile phase, typically acetonitrile or methanol. This stops the reaction and dilutes the sample.

  • LC Separation: Inject the diluted sample onto the LC system. A reverse-phase C18 column is a good starting point.

  • MS Detection: The eluent from the column is directed into the mass spectrometer. Set the instrument to scan a mass range that includes the starting material and the expected product. Use positive electrospray ionization (ESI+) mode.

  • Data Analysis: Extract the ion chromatograms for the m/z (mass-to-charge ratio) values corresponding to the protonated starting material [SM+H]⁺ and the protonated product [P+H]⁺. Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

Data Presentation: Typical LC-MS Parameters
ParameterTypical Value / Condition
LC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5-10 minutes
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Ionization Mode Electrospray Ionization, Positive (ESI+)
Mass Scan Range m/z 100 - 500
Expected Ion (SM) [C₆H₅BrN₂O + H]⁺ ≈ m/z 201/203 (Isotope pattern from Br)
Expected Ion (Product) Varies based on nucleophile added

Visualization: LC-MS Troubleshooting

LCMS_Troubleshooting LC-MS Troubleshooting: No/Low Product Peak decision decision action action start_node Start: No or low product peak in LC-MS chromatogram decision1 Is starting material (SM) peak present and large? start_node->decision1 check_ms Check MS Settings start_node->check_ms decision2 Is there an unexpected peak with a different m/z? decision1->decision2 Yes action1 Check sample prep & injection. Re-inject. Problem may be instrumental. decision1->action1 No action2 Possible side reaction or product degradation. Analyze m/z of byproduct. decision2->action2 Yes action3 Reaction is likely slow or has failed. Verify reaction conditions (temp, time, reagents). decision2->action3 No ms_settings Correct ionization mode (ESI+)? Correct mass range? No ion suppression? check_ms->ms_settings

Caption: A decision tree for troubleshooting the absence of a product peak in LC-MS analysis.

Section 4: Illustrative Reaction Pathway

The following diagram illustrates a general nucleophilic substitution reaction, a common transformation for 2-bromo-1-pyrimidin-4-yl-ethanone.

Reaction_Pathway General S_N2 Reaction Pathway sub 2-bromo-1-pyrimidin-4-yl-ethanone (Starting Material) prod 1-(pyrimidin-4-yl)-2-Nu-ethanone (Product) sub->prod + Nu⁻ (Nucleophile) —————> - Br⁻

Caption: A generic SN2 reaction of the title compound with a nucleophile (Nu⁻).

References

"2-bromo-1-pyrimidin-4-yl-ethanone" stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 2-bromo-1-pyrimidin-4-yl-ethanone?

As an α-bromoketone, 2-bromo-1-pyrimidin-4-yl-ethanone is a reactive intermediate susceptible to degradation, particularly in the presence of nucleophiles and bases. Its stability is highly dependent on the solvent, temperature, and presence of other reagents. Under acidic conditions, α-halogenation of ketones can occur.[1] The α-bromo substituted product can be a useful intermediate for synthesizing other compounds like α,β-unsaturated ketones.[1]

Q2: Which solvents are recommended for storing and handling 2-bromo-1-pyrimidin-4-yl-ethanone?

For short-term storage and use in reactions, anhydrous aprotic solvents are generally preferred. It is often supplied as a hydrobromide salt, which may have greater stability.[2][3][4]

Q3: What are the primary degradation pathways for this compound?

The primary degradation pathways for α-bromoketones like 2-bromo-1-pyrimidin-4-yl-ethanone typically involve nucleophilic substitution or elimination reactions. In the presence of nucleophiles, the bromine atom can be displaced. With bases, elimination of HBr can occur to form an α,β-unsaturated ketone.

Troubleshooting Guides

Issue 1: Rapid decomposition of the compound upon dissolution.

  • Possible Cause: The solvent may be nucleophilic or contain impurities (e.g., water, amines) that react with the α-bromoketone. Polar protic solvents can facilitate ionization and stabilize charged intermediates, potentially accelerating degradation.[5][6]

  • Solution:

    • Use a high-purity, anhydrous aprotic solvent such as acetonitrile, THF, or dichloromethane.

    • Ensure all glassware is thoroughly dried before use.

    • If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Issue 2: Low yield in a reaction where 2-bromo-1-pyrimidin-4-yl-ethanone is a starting material.

  • Possible Cause: The reaction conditions may be promoting the degradation of the starting material. The choice of base and solvent is critical. Polar aprotic solvents are known to enhance the reactivity of nucleophiles, which could lead to side reactions if not carefully controlled.[7][8]

  • Solution:

    • Re-evaluate the choice of solvent. A less polar aprotic solvent might be beneficial.

    • Consider the strength of the base being used. A weaker, non-nucleophilic base may be more suitable.

    • Lower the reaction temperature to minimize side reactions and decomposition.

    • Add the 2-bromo-1-pyrimidin-4-yl-ethanone slowly to the reaction mixture to maintain a low instantaneous concentration.

Stability in Different Solvents: A General Overview

The stability of α-bromoketones is significantly influenced by the nature of the solvent. The following table summarizes the expected trends.

Solvent ClassExamplesExpected StabilityRationale
Polar Protic Water, Methanol, EthanolLow These solvents can act as nucleophiles and facilitate ionization, leading to substitution or elimination reactions. They can also stabilize the transition states of these degradation pathways.[5][6]
Polar Aprotic Acetonitrile, DMF, DMSOModerate to Low While they do not act as proton donors, their polarity can still solvate ions. Some polar aprotic solvents, like DMF and DMSO, can be nucleophilic at higher temperatures or in the presence of impurities. They are known to favor SN2 reactions.[7][8]
Nonpolar Aprotic Toluene, HexaneHigh These solvents are non-nucleophilic and do not promote ionization, thus minimizing degradation pathways. However, the solubility of 2-bromo-1-pyrimidin-4-yl-ethanone may be limited.
Ethereal THF, Diethyl etherModerate Generally good choices as they are aprotic and less polar than solvents like acetonitrile or DMF. Ensure they are anhydrous and peroxide-free.
Halogenated Dichloromethane (DCM), ChloroformModerate Commonly used for reactions involving α-bromoketones. They are aprotic and can dissolve a wide range of organic compounds. Ensure they are free of acidic impurities.

Experimental Protocols

Protocol: Assessing the Stability of 2-bromo-1-pyrimidin-4-yl-ethanone in a Chosen Solvent

This protocol outlines a general method to determine the stability of 2-bromo-1-pyrimidin-4-yl-ethanone in a specific solvent over time using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of 2-bromo-1-pyrimidin-4-yl-ethanone.

    • Dissolve it in 10 mL of the chosen anhydrous solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Initial Analysis (Time = 0):

    • Immediately after preparation, dilute a sample of the stock solution to a suitable concentration for HPLC analysis.

    • Inject the sample into the HPLC system and record the chromatogram. The peak corresponding to 2-bromo-1-pyrimidin-4-yl-ethanone should be identified. This serves as the baseline (t=0) measurement.

  • Incubation:

    • Store the stock solution under the desired experimental conditions (e.g., room temperature, protected from light).

  • Time-Point Analysis:

    • At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution.

    • Dilute the aliquot to the same concentration as the initial analysis.

    • Inject the sample into the HPLC and record the chromatogram.

  • Data Analysis:

    • Compare the peak area of the 2-bromo-1-pyrimidin-4-yl-ethanone at each time point to the initial peak area.

    • Calculate the percentage of the compound remaining at each time point.

    • Plot the percentage of the compound remaining versus time to visualize the stability profile.

Visualizations

degradation_pathway A 2-bromo-1-pyrimidin-4-yl-ethanone B Nucleophilic Substitution Product A->B SN2 Reaction C α,β-Unsaturated Ketone A->C E2 Elimination Nu Nucleophile (e.g., H2O, ROH) Nu->B Base Base Base->C

Caption: Potential degradation pathways for 2-bromo-1-pyrimidin-4-yl-ethanone.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis prep_solution Prepare Stock Solution in Test Solvent initial_hplc t=0 HPLC Analysis prep_solution->initial_hplc incubation Incubate Solution initial_hplc->incubation timepoint_hplc Time-Point HPLC Analysis incubation->timepoint_hplc timepoint_hplc->incubation Repeat at Intervals data_analysis Data Analysis & Plotting timepoint_hplc->data_analysis

Caption: Workflow for assessing compound stability in a solvent.

References

Preventing byproduct formation with "2-bromo-1-pyrimidin-4-yl-ethanone"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "2-bromo-1-pyrimidin-4-yl-ethanone". This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent byproduct formation during their experiments with this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the common reactive sites of "2-bromo-1-pyrimidin-4-yl-ethanone" and what types of reactions can I expect?

A1: "2-bromo-1-pyrimidin-4-yl-ethanone" has two primary reactive sites. The α-carbon bearing the bromine atom is highly electrophilic and susceptible to nucleophilic substitution (SN2) reactions. The carbonyl group can also undergo reactions typical of ketones. Additionally, the pyrimidine ring can, under certain conditions, participate in reactions, though it is generally less reactive than the α-bromo ketone moiety.

Q2: I am observing a significant amount of a byproduct that appears to be the debrominated ketone (1-(pyrimidin-4-yl)ethanone). What could be the cause?

A2: The formation of the debrominated product is a common side reaction. This can occur through several pathways, including dehalogenation. The presence of certain reducing agents or basic conditions can promote this side reaction.

Q3: My reaction with a thioamide to form a thiazole ring (Hantzsch thiazole synthesis) is giving low yields and multiple spots on my TLC. What are the likely byproducts?

A3: In the Hantzsch thiazole synthesis, several byproducts can form. Besides the unreacted starting materials, you may observe the formation of the debrominated ketone as mentioned above. Other potential byproducts can arise from self-condensation of the α-bromoketone or reaction with the solvent or base. Incomplete cyclization can also lead to intermediate species appearing on the TLC.

Troubleshooting Guides

Issue 1: Formation of Debrominated Byproduct
Symptom Possible Cause Suggested Solution
Significant peak corresponding to 1-(pyrimidin-4-yl)ethanone in LC-MS or GC-MS.Presence of a reducing agent in the reaction mixture.Ensure all reagents and solvents are pure and free from reducing impurities.
Reaction conditions are too harsh (e.g., high temperature, prolonged reaction time).Optimize the reaction temperature and time. Monitor the reaction progress by TLC or LC-MS to avoid over-running the reaction.
The base used is too strong or used in excess.Use a milder base or a stoichiometric amount. The choice of base can be critical in preventing side reactions.
Issue 2: Low Yield and Multiple Byproducts in Hantzsch Thiazole Synthesis
Symptom Possible Cause Suggested Solution
TLC shows multiple spots, and the desired product spot is weak.Incorrect stoichiometry of reactants.Ensure accurate measurement of both the α-bromoketone and the thioamide. A slight excess of the thioamide is sometimes used.
Suboptimal reaction temperature.The Hantzsch synthesis is often sensitive to temperature. Experiment with a range of temperatures to find the optimal condition for your specific substrates.
Inefficient cyclization of the intermediate.The choice of solvent can influence the cyclization step. Alcohols like ethanol are commonly used and often facilitate the reaction.
Competing side reactions.Consider the order of addition of reagents. Sometimes, adding the base slowly to a mixture of the ketone and thioamide can minimize side reactions.

Experimental Protocols

Key Experiment: Hantzsch Thiazole Synthesis of 2-Amino-4-(pyrimidin-4-yl)thiazole

This protocol describes a general procedure for the synthesis of a thiazole derivative using "2-bromo-1-pyrimidin-4-yl-ethanone" and thiourea.

Materials:

  • 2-bromo-1-pyrimidin-4-yl-ethanone hydrobromide

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Dissolve this compound (1 equivalent) and thiourea (1.1 equivalents) in ethanol in a round-bottom flask.

  • Stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 2-amino-4-(pyrimidin-4-yl)thiazole.

Purification:

The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient).

Visualizations

Byproduct_Formation_Workflow start Reaction with 2-bromo-1-pyrimidin-4-yl-ethanone tlc Analyze reaction mixture by TLC/LC-MS start->tlc product Desired Product Formed tlc->product Clean Reaction byproduct Byproduct(s) Detected tlc->byproduct Side Reactions end Pure Product product->end troubleshoot Consult Troubleshooting Guide byproduct->troubleshoot end_fail Reaction Optimization Needed troubleshoot->end_fail Hantzsch_Thiazole_Synthesis reagent1 2-bromo-1-pyrimidin-4-yl-ethanone intermediate Thioamidinium Intermediate reagent1->intermediate side_reaction Debromination reagent1->side_reaction reagent2 Thiourea reagent2->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product 2-Amino-4-(pyrimidin-4-yl)thiazole cyclization->product byproduct 1-(pyrimidin-4-yl)ethanone side_reaction->byproduct

Technical Support Center: Recrystallization of 2-bromo-1-pyrimidin-4-yl-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 2-bromo-1-pyrimidin-4-yl-ethanone. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of 2-bromo-1-pyrimidin-4-yl-ethanone and its hydrobromide salt.

Problem Potential Cause Solution
Product Fails to Dissolve in Hot Solvent The solvent is not suitable for the compound, or the compound is the hydrobromide salt which has different solubility.- Try a different solvent: Consider solvents like ethanol, acetone, or 1,4-dioxane. Given the ketone functional group, acetone could be a good starting point. - Use a solvent mixture: Dissolve the compound in a minimum amount of a good hot solvent (e.g., ethanol or acetone) and then add a hot anti-solvent (e.g., hexane or water) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.[1][2] - For the HBr salt: Consider using an alcohol like ethanol or methanol, or an aqueous-organic mixture.
Product "Oils Out" or Forms an Amorphous Solid The solution is supersaturated, or the cooling rate is too fast.[1]- Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.[3][4] - Use a more viscous solvent system: This can sometimes inhibit oil formation. - Re-dissolve and add more solvent: Heat the mixture to re-dissolve the oil, add a small amount of additional hot solvent, and then cool slowly.[5] - Seeding: Add a small seed crystal of the pure compound to induce proper crystal growth.[1]
No Crystals Form Upon Cooling Too much solvent was used, resulting in a solution that is not saturated at the lower temperature.[3]- Reduce the solvent volume: Evaporate some of the solvent by gently heating the solution or using a rotary evaporator, then attempt to crystallize again.[3][4] - Induce crystallization: Scratch the inside of the flask at the surface of the solution with a glass rod or add a seed crystal.[3][5] - Further cooling: If crystals do not form at room temperature, try cooling the flask in an ice bath or refrigerator for an extended period.[5]
Low Yield of Recrystallized Product Too much solvent was used, or the product is significantly soluble in the cold solvent. Premature crystallization may have occurred during hot filtration.[5]- Minimize solvent usage: Use the minimum amount of hot solvent necessary to dissolve the crude product.[6] - Recover a second crop: Concentrate the mother liquor (the liquid remaining after the first filtration) and cool it to obtain a second batch of crystals.[5] - Prevent premature crystallization: If performing hot filtration, pre-heat the funnel and filter paper.
Product Purity is Insufficient After Recrystallization The chosen solvent system does not effectively separate the impurities from the product.- Perform a second recrystallization: Use a different solvent or solvent system for the second attempt.[1] - Consider column chromatography: If recrystallization fails to remove impurities with similar solubility profiles, column chromatography is a more effective purification method.[1]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the recrystallization of 2-bromo-1-pyrimidin-4-yl-ethanone?

A1: For pyrimidine derivatives and bromoketones, common and effective solvents include ethanol, acetone, and ethyl acetate.[1][2][7] Given that the target compound is a ketone, acetone is a logical starting point. Solvent mixtures, such as ethyl acetate/hexane or ethanol/water, can also be very effective.[1][6] It is crucial to perform small-scale solubility tests to determine the ideal solvent or solvent system for your specific batch.

Q2: My compound is the hydrobromide salt (HBr). How does this affect solvent choice?

A2: The hydrobromide salt of 2-bromo-1-pyrimidin-4-yl-ethanone will have different solubility characteristics than the free base, likely being more polar.[8] For salts, polar protic solvents like ethanol or methanol are often good choices. You may also find success with mixtures of an organic solvent and water.

Q3: How can I avoid the formation of an oil instead of crystals?

A3: Oiling out is a common problem that can often be resolved by ensuring a slow cooling rate.[1] Allow the solution to cool gradually to room temperature before placing it in a cold bath. Using a slightly larger volume of solvent than the absolute minimum can also help. If oiling persists, re-heat the solution to dissolve the oil, add a small amount of an anti-solvent (a solvent in which the compound is less soluble), and then cool slowly. Seeding the solution with a pure crystal can also promote proper crystallization.[1]

Q4: What should I do if no crystals form after cooling the solution?

A4: The most common reason for a lack of crystal formation is using too much solvent.[3] You can try to induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[3] If that doesn't work, you will need to reduce the solvent volume by gentle heating or using a rotary evaporator and then attempt the cooling process again.[4]

Q5: Is it possible to improve the yield of the recrystallization?

A5: Yes. To maximize yield, ensure you are using the minimum amount of hot solvent required to fully dissolve your crude product.[6] After filtering the initial crop of crystals, you can often recover more product by concentrating the mother liquor and cooling it again to obtain a second crop.[5]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Dissolution: Place the crude 2-bromo-1-pyrimidin-4-yl-ethanone in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., ethanol or acetone) and heat the mixture to boiling with stirring.

  • Achieve Saturation: Continue to add small portions of the hot solvent until the solid just dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.[7]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Mixed Solvent Recrystallization
  • Dissolution: Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethyl acetate) in which the compound is readily soluble.

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., hexane), in which the compound is less soluble, dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to just clarify the solution.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the two solvents.

  • Drying: Dry the purified crystals under vacuum.

Visual Workflow for Troubleshooting Recrystallization

G start Start Recrystallization: Dissolve crude product in minimal hot solvent cool Cool solution slowly to room temperature, then in ice bath start->cool crystals_form Do crystals form? cool->crystals_form oiling_out Does the product 'oil out'? crystals_form->oiling_out Yes troubleshoot_no_crystals Troubleshoot: 1. Scratch flask 2. Add seed crystal 3. Reduce solvent volume crystals_form->troubleshoot_no_crystals No filter_wash Filter and wash crystals with cold solvent oiling_out->filter_wash No troubleshoot_oil Troubleshoot: 1. Reheat to dissolve 2. Add more solvent 3. Cool very slowly oiling_out->troubleshoot_oil Yes end Dry pure crystals filter_wash->end troubleshoot_no_crystals->cool troubleshoot_oil->cool

Caption: Troubleshooting workflow for the recrystallization of 2-bromo-1-pyrimidin-4-yl-ethanone.

References

Validation & Comparative

Comparative Guide to LC-MS Analysis of Products from "2-bromo-1-pyrimidin-4-yl-ethanone"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of potential reaction products derived from "2-bromo-1-pyrimidin-4-yl-ethanone." Due to its reactive α-bromoketone moiety, this pyrimidine derivative is a versatile precursor for the synthesis of various heterocyclic compounds, particularly thiazoles and imidazoles. This document outlines hypothetical reaction schemes and compares suitable LC-MS and alternative analytical techniques for the identification and characterization of these products, supported by detailed experimental protocols and data presented in a comparative format.

Hypothetical Reaction Pathways

"2-bromo-1-pyrimidin-4-yl-ethanone" serves as a key building block in heterocyclic synthesis. Its reactivity is primarily centered around the α-haloketone group, which readily undergoes nucleophilic substitution and condensation reactions. Two common and synthetically valuable transformations are the Hantzsch thiazole synthesis and the Debus-Radziszewski imidazole synthesis.

A generalized reaction scheme illustrating these pathways is presented below. In the Hantzsch synthesis, the α-bromoketone reacts with a thioamide to yield a thiazole derivative. For the Debus-Radziszewski synthesis, the α-bromoketone can be a precursor to a 1,2-dicarbonyl compound, which then reacts with an aldehyde and ammonia (or a primary amine) to form an imidazole.

G cluster_start Starting Material cluster_reactions Reaction Pathways cluster_products Potential Products start 2-bromo-1-pyrimidin-4-yl-ethanone thioamide Thioamide (Hantzsch Synthesis) start->thioamide Reacts with dicarbonyl_formation Formation of 1,2-Dicarbonyl Intermediate start->dicarbonyl_formation Leads to thiazole 2-Amino-4-(pyrimidin-4-yl)thiazole (Product A) thioamide->thiazole Yields imidazole 2,4(5)-Disubstituted-5(4)-(pyrimidin-4-yl)imidazole (Product B) dicarbonyl_formation->imidazole Reacts with Aldehyde + NH3 (Debus-Radziszewski Synthesis) Yields

Caption: Hypothetical reaction pathways of 2-bromo-1-pyrimidin-4-yl-ethanone.

Performance Comparison of Analytical Methods

The analysis of the resulting heterocyclic products, such as pyrimidinyl-thiazoles and pyrimidinyl-imidazoles, can be effectively achieved using LC-MS. This technique offers high sensitivity and selectivity, crucial for identifying and quantifying products in a complex reaction mixture. Below is a comparative summary of a typical LC-MS method against an alternative analytical technique, High-Performance Liquid Chromatography with UV detection (HPLC-UV).

FeatureLC-MSHPLC-UV
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation by chromatography, detection by UV absorbance.
Selectivity Very High (based on m/z and fragmentation)Moderate (based on chromophore)
Sensitivity High (ng/mL to pg/mL)Lower (µg/mL to ng/mL)
Identification High confidence (molecular weight and structural fragments)Tentative (based on retention time and UV spectrum)
Quantitation Excellent (with appropriate standards)Good (with appropriate standards)
Cost HighModerate
Complexity HighModerate

Experimental Protocols

LC-MS Method for the Analysis of Thiazole and Imidazole Derivatives

This protocol is a generalized method suitable for the analysis of the hypothetical reaction products of "2-bromo-1-pyrimidin-4-yl-ethanone."

1. Sample Preparation:

  • Quench the reaction mixture with a suitable solvent (e.g., water).

  • Extract the products with an organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS System and Conditions:

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Agilent 6545XT AdvanceBio Q-TOF or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Fragmentor Voltage 175 V
Gas Temperature 325 °C
Gas Flow 8 L/min
Nebulizer 35 psig
Mass Range 100-1000 m/z
Data Acquisition MS1 and Auto MS/MS
Alternative Method: HPLC-UV

1. Sample Preparation:

  • Same as for the LC-MS method.

2. HPLC-UV System and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient 10% B to 90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
UV Detector Diode Array Detector (DAD)
Wavelength 254 nm and 280 nm

Data Presentation: Hypothetical LC-MS Analysis

The following table summarizes the expected quantitative data for the starting material and the two hypothetical products based on the described LC-MS method. Retention times (RT) and mass-to-charge ratios (m/z) are estimated based on the structures and typical chromatographic behavior of similar compounds.

CompoundStructureExpected RT (min)[M+H]⁺ (m/z)Key MS/MS Fragments (m/z)
2-bromo-1-pyrimidin-4-yl-ethanone C₆H₅BrN₂O4.5200.96, 202.96121.04, 94.04
Product A: 2-Amino-4-(pyrimidin-4-yl)thiazole C₇H₆N₄S3.2179.04121.04, 94.04, 78.03
Product B: 2-Phenyl-4-(pyrimidin-4-yl)imidazole C₁₃H₁₀N₄5.8223.10121.04, 102.06, 94.04

Visualization of Experimental Workflow

The general workflow for the LC-MS analysis of the reaction products is depicted below.

G cluster_workflow LC-MS Analysis Workflow reaction Chemical Reaction (e.g., Hantzsch Synthesis) sample_prep Sample Preparation (Extraction, Dilution, Filtration) reaction->sample_prep lc_separation LC Separation (Reverse-Phase C18) sample_prep->lc_separation ms_detection MS Detection (ESI-Q-TOF) lc_separation->ms_detection data_analysis Data Analysis (Identification and Quantification) ms_detection->data_analysis report Report Generation data_analysis->report

Caption: General workflow for LC-MS analysis of reaction products.

Conclusion

LC-MS is a powerful and indispensable tool for the analysis of reaction products from "2-bromo-1-pyrimidin-4-yl-ethanone." Its high sensitivity and selectivity allow for confident identification and quantification of diverse heterocyclic products. While HPLC-UV provides a more accessible alternative for routine monitoring, it lacks the detailed structural information provided by mass spectrometry. The choice of analytical method will ultimately depend on the specific research goals, available instrumentation, and the complexity of the reaction mixture. The provided protocols and hypothetical data serve as a starting point for developing robust analytical methods for novel pyrimidine-based compounds.

A Comparative Guide to the ¹H NMR Characterization of 2-amino-4-(pyrimidin-4-yl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the ¹H NMR spectral data for 2-amino-4-(pyrimidin-4-yl)thiazole with structurally related heterocyclic compounds. The information is intended for researchers, scientists, and professionals in the field of drug development to aid in the structural elucidation and characterization of similar molecular entities.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-amino-4-(pyrimidin-4-yl)thiazole is predicted based on the analysis of its constituent aromatic rings—pyrimidine and 2-aminothiazole—and comparison with structurally analogous compounds. The expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized below.

Table 1: Predicted ¹H NMR Data for 2-amino-4-(pyrimidin-4-yl)thiazole and Comparison with Related Compounds

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
2-amino-4-(pyrimidin-4-yl)thiazole (Predicted) H-5 (Thiazole)~7.5 - 8.0s--
NH₂ (Amino)~7.0 - 7.5br s--
H-2 (Pyrimidine)~9.2d~1.5[1]
H-6 (Pyrimidine)~8.8dd~5.0, ~1.5[1]
H-5 (Pyrimidine)~7.4d~5.0[1]
Pyrimidine H-29.26d1.5[1]
H-4, H-68.78d5.0[1]
H-57.36t5.0[1]
2-Amino-4-methylthiazole H-56.56s-[2]
NH₂6.93-6.88br s-[2]
4-(Pyridin-2-yl)thiazol-2-amine H-5 (Thiazole)7.35s-[3]
NH₂7.46s-[3]
Pyridine Protons7.31-8.90m-[3]
2-Amino-4-phenylthiazole H-5 (Thiazole)6.2s-[4]
NH₂8.0s-[4]
Phenyl Protons7.4-7.9m-[4]

Note: Predicted values are based on additive effects of substituents and analysis of similar structures. Experimental values may vary depending on solvent and other conditions.

Structural Assignment and Rationale

The predicted chemical shifts are based on the electronic environments of the protons in 2-amino-4-(pyrimidin-4-yl)thiazole. The pyrimidine ring is an electron-deficient system, leading to deshielding of its protons, which are expected to resonate at lower fields (higher ppm values). The thiazole ring proton at the C-5 position is anticipated to appear as a singlet. The amino group protons typically appear as a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration.

Experimental Protocol

A standard protocol for acquiring the ¹H NMR spectrum of 2-amino-4-(pyrimidin-4-yl)thiazole is as follows:

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The spectrum should be recorded on a 300, 400, or 500 MHz NMR spectrometer.[2][5][6]

  • The instrument should be properly tuned and shimmed to ensure optimal resolution.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically used.

  • Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient.

  • Acquisition Time: An acquisition time of 2-4 seconds is recommended.

  • Relaxation Delay: A relaxation delay of 1-5 seconds should be used.

  • Number of Scans: 16 to 64 scans are typically averaged to obtain a good signal-to-noise ratio.

  • Temperature: The experiment is usually performed at room temperature (298 K).

4. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed.

  • The resulting spectrum is phase-corrected and baseline-corrected.

  • Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration of the signals is performed to determine the relative number of protons.

  • Coupling constants are measured from the splitting patterns of the signals.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the structure of 2-amino-4-(pyrimidin-4-yl)thiazole with the protons labeled for NMR assignment.

Caption: Structure of 2-amino-4-(pyrimidin-4-yl)thiazole.

This guide provides a foundational understanding of the expected ¹H NMR characteristics of 2-amino-4-(pyrimidin-4-yl)thiazole. Experimental verification is crucial to confirm the predicted spectral data. The comparative data from related structures serves as a valuable tool for spectral interpretation and structural confirmation.

References

A Comparative Analysis of 2-bromo-1-pyrimidin-4-yl-ethanone and Other α-Haloketones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the reactivity, synthesis, and potential biological applications of 2-bromo-1-pyrimidin-4-yl-ethanone in comparison to other key α-haloketones, supported by experimental data and protocols.

Introduction

α-Haloketones are a class of highly reactive organic compounds characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group. This unique structural arrangement imparts a dual electrophilic nature to the molecule, with reactive sites at both the carbonyl carbon and the α-carbon. This reactivity makes them exceptionally versatile building blocks in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds, many of which form the core scaffolds of biologically active molecules. This guide provides a comparative analysis of 2-bromo-1-pyrimidin-4-yl-ethanone, a heteroaromatic α-haloketone, with other well-known α-haloketones such as 2-bromoacetophenone and chloroacetone. The comparison will focus on their chemical properties, synthetic applications, and potential roles in drug discovery, supported by available experimental data.

Physicochemical Properties: A Comparative Overview

The reactivity and utility of α-haloketones are intrinsically linked to their physical and chemical properties. Below is a comparison of key properties for 2-bromo-1-pyrimidin-4-yl-ethanone and two common α-haloketones.

Property2-bromo-1-pyrimidin-4-yl-ethanone Hydrobromide2-BromoacetophenoneChloroacetone
Molecular Formula C₆H₆Br₂N₂O[1]C₈H₇BrOC₃H₅ClO[2]
Molecular Weight 281.94 g/mol [1]199.04 g/mol 92.53 g/mol [2]
Appearance SolidOff-white crystalline powderColorless to yellow liquid[2]
Melting Point Not available48-51 °C-44.5 °C
Boiling Point Not available135 °C at 18 mmHg119 °C
Density 1.667 g/cm³~1.65 g/cm³1.162 g/mL at 25 °C

Synthesis of α-Haloketones: Methodologies and Comparisons

The synthesis of α-haloketones is most commonly achieved through the direct halogenation of the corresponding ketone. The choice of halogenating agent and reaction conditions can significantly influence the yield and selectivity of the reaction.

General Synthesis Workflow

The synthesis of α-haloketones from their corresponding ketones generally follows the workflow depicted below. This process involves the activation of the ketone, typically through enol or enolate formation, followed by electrophilic attack by a halogenating agent.

G Start Start: Ketone Precursor Activation Activation (Acid or Base Catalysis) Start->Activation Enol_Enolate Enol / Enolate Intermediate Activation->Enol_Enolate Halogenation Halogenation (e.g., with Br2, NBS) Enol_Enolate->Halogenation Product α-Haloketone Product Halogenation->Product Purification Purification (Crystallization/Chromatography) Product->Purification Final_Product Purified α-Haloketone Purification->Final_Product

Caption: General workflow for the synthesis of α-haloketones.

Experimental Protocol: Synthesis of 2-Bromoacetophenone

A representative protocol for the synthesis of an α-haloketone is the bromination of acetophenone.

Materials:

  • Acetophenone

  • Bromine

  • Glacial Acetic Acid

Procedure:

  • Dissolve acetophenone in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the color of bromine disappears.

  • Pour the reaction mixture into a beaker containing ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then with a cold solution of sodium bisulfite to remove any unreacted bromine.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-bromoacetophenone.

Reactivity and Applications in Heterocyclic Synthesis

The presence of two electrophilic centers in α-haloketones makes them highly valuable precursors for a variety of heterocyclic systems. The pyrimidine ring in 2-bromo-1-pyrimidin-4-yl-ethanone is expected to influence its reactivity due to its electron-withdrawing nature, potentially enhancing the electrophilicity of the carbonyl carbon and the α-carbon.

Hantzsch Thiazole Synthesis

One of the most prominent applications of α-haloketones is the Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide to form a thiazole ring.[3][4] Thiazoles are a common structural motif in many pharmaceuticals.

G AlphaHaloKetone α-Haloketone (e.g., 2-bromo-1-pyrimidin-4-yl-ethanone) Intermediate Thiazoline Intermediate AlphaHaloKetone->Intermediate Thioamide Thioamide (e.g., Thiourea) Thioamide->Intermediate Thiazole Substituted Thiazole Intermediate->Thiazole Dehydration

Caption: The Hantzsch thiazole synthesis pathway.

Experimental Protocol: General Hantzsch Thiazole Synthesis

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone)

  • Thiourea

  • Ethanol

Procedure:

  • Dissolve the α-haloketone and thiourea in ethanol in a round-bottom flask.

  • Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.

  • Neutralize the reaction mixture with a base (e.g., ammonia solution) to precipitate the product.

  • Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure 2-aminothiazole derivative.

Comparative Reactivity in Thiazole Synthesis

While specific yield data for the reaction of 2-bromo-1-pyrimidin-4-yl-ethanone is not available, a comparative study on the Hantzsch synthesis using different α-haloketones provides insights into their relative reactivity.

α-HaloketoneThioamideProductYieldReference
2-BromoacetophenoneThiourea2-Amino-4-phenylthiazoleGood to Excellent[3][4]
ChloroacetoneThiourea2-Amino-4-methylthiazoleGoodGeneral Knowledge

The electron-withdrawing pyrimidine ring in 2-bromo-1-pyrimidin-4-yl-ethanone is anticipated to increase the reactivity of the α-carbon towards nucleophilic attack by the sulfur of the thioamide, potentially leading to faster reaction rates or milder reaction conditions compared to 2-bromoacetophenone.

Biological Activity and Drug Development Potential

The pyrimidine nucleus is a cornerstone in medicinal chemistry, being a core component of numerous therapeutic agents.[5] Derivatives of pyrimidine exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

ROS1 Kinase Inhibition: A Potential Target

Recent studies have highlighted the potential of pyrimidine derivatives as inhibitors of receptor tyrosine kinases (RTKs) such as ROS1.[5] ROS1 is a key protein involved in cell signaling pathways that regulate cell growth and proliferation.[6] Aberrant activation of ROS1 due to genetic rearrangements is a known driver in certain cancers, particularly non-small cell lung cancer (NSCLC).[6]

The general mechanism of action for ROS1 inhibitors involves blocking the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules and inhibiting tumor cell growth.

G ROS1 Constitutively Active ROS1 Fusion Protein Substrate Substrate Protein ROS1->Substrate Phosphorylation ATP ATP ATP->ROS1 PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) PhosphoSubstrate->Downstream Proliferation Tumor Cell Proliferation and Survival Downstream->Proliferation Inhibitor ROS1 Inhibitor (e.g., Pyrimidine derivative) Inhibitor->ROS1 Blocks ATP Binding Site

Caption: Simplified signaling pathway of ROS1 and its inhibition.

While specific inhibitory data for 2-bromo-1-pyrimidin-4-yl-ethanone against ROS1 kinase is not yet published, the structural similarity of its potential derivatives to known pyrimidine-based kinase inhibitors suggests that it is a promising scaffold for the development of novel ROS1 inhibitors. The α-bromo-ketone functionality provides a reactive handle for further chemical modifications to optimize binding affinity and selectivity for the ROS1 kinase domain.

Conclusion

2-bromo-1-pyrimidin-4-yl-ethanone emerges as a promising, albeit under-investigated, α-haloketone with significant potential in both synthetic and medicinal chemistry. Its pyrimidine core suggests enhanced reactivity and provides a foundation for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. In comparison to more established α-haloketones like 2-bromoacetophenone and chloroacetone, it offers the unique advantage of incorporating a biologically significant heterocyclic motif directly into the synthetic target. Further research is warranted to fully elucidate the experimental parameters for its synthesis and reactions, and to explore its inhibitory activity against key biological targets such as ROS1 kinase. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to embark on the exploration of this versatile chemical entity.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Compounds Derived from 2-bromo-1-pyrimidin-4-yl-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is a continuous endeavor. The scaffold of pyrimidine, a fundamental component of nucleic acids, has long been a privileged structure in medicinal chemistry, yielding a plethora of therapeutic agents. This guide provides an objective comparison of the biological activities of compounds synthesized from the versatile precursor, "2-bromo-1-pyrimidin-4-yl-ethanone," with a focus on their potential as anticancer and antimicrobial agents. Supporting experimental data and detailed protocols are presented to facilitate further research and development in this promising area.

The primary route for derivatizing 2-bromo-1-pyrimidin-4-yl-ethanone to generate biologically active molecules is through the Hantzsch thiazole synthesis. This reaction involves the condensation of the α-haloketone (2-bromo-1-pyrimidin-4-yl-ethanone) with a thioamide or thiourea, leading to the formation of a highly functionalized 4-(pyrimidin-4-yl)thiazole scaffold. This core structure has demonstrated significant potential, particularly as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.

Anticancer Activity: A Focus on Cyclin-Dependent Kinase Inhibition

A significant body of research has focused on the anticancer properties of 4-(thiazol-5-yl)pyrimidine derivatives, the expected products from the derivatization of 2-bromo-1-pyrimidin-4-yl-ethanone. These compounds have emerged as potent inhibitors of CDKs, particularly CDK4, CDK6, and CDK9, which are validated targets for anticancer drug discovery.[1]

Comparative Efficacy Against Cancer Cell Lines

The cytotoxic effects of various 4-(thiazol-5-yl)pyrimidine derivatives have been evaluated against a panel of human cancer cell lines. The data, summarized in the table below, highlights the potent antiproliferative activity of these compounds.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 9 Ishikawa (Endometrial)5.4DoxorubicinNot Specified
A549 (Lung)8.2
Compound 30 Ishikawa (Endometrial)6.1DoxorubicinNot Specified
A549 (Lung)9.5
Compound 12u HCT-116 (Colon)< 0.01Not SpecifiedNot Specified
Compound 83 MV4-11 (Leukemia)Not SpecifiedNot SpecifiedNot Specified

Table 1: In vitro cytotoxic activity of representative 4-(thiazol-5-yl)pyrimidine derivatives against various human cancer cell lines.[2][3]

Kinase Inhibitory Activity

The primary mechanism of anticancer action for these compounds is the inhibition of specific CDKs. The table below presents the inhibitory concentrations (IC50 or Ki) of lead compounds against their target kinases, demonstrating their high potency and, in some cases, selectivity.

Compound IDTarget KinaseKi (nM)Target KinaseKi (nM)
Compound 18 Aurora A8.0Aurora B9.2
Compound 12u CDK97 (IC50)CDK2>568 (Ki)
Compound 78 CDK41CDK634

Table 2: Kinase inhibitory activity of lead 4-(thiazol-5-yl)pyrimidine derivatives.[3][4][5]

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies for key assays are provided below.

Hantzsch Thiazole Synthesis (General Protocol)

This protocol describes the fundamental reaction for synthesizing the 4-(pyrimidin-4-yl)thiazole scaffold from 2-bromo-1-pyrimidin-4-yl-ethanone.

Materials:

  • 2-bromo-1-pyrimidin-4-yl-ethanone

  • Substituted thioamide or thiourea

  • Ethanol (or other suitable solvent)

  • Base (e.g., triethylamine, sodium bicarbonate) (optional, depending on the specific reaction)

Procedure:

  • Dissolve 2-bromo-1-pyrimidin-4-yl-ethanone (1 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted thioamide or thiourea (1-1.2 equivalents) to the solution.

  • If required, add a base to neutralize the hydrobromic acid formed during the reaction.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution or can be obtained by removing the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

G start 2-bromo-1-pyrimidin-4-yl-ethanone intermediate Reaction Intermediate start->intermediate Hantzsch Thiazole Synthesis thioamide Thioamide / Thiourea thioamide->intermediate product 4-(Pyrimidin-4-yl)thiazole Derivative intermediate->product Cyclization

Caption: General workflow for the Hantzsch synthesis of 4-(pyrimidin-4-yl)thiazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the antiproliferative activity of the synthesized compounds against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, Ishikawa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals by adding the solubilization buffer.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G cell_seeding Seed Cancer Cells in 96-well plate treatment Treat with Compounds cell_seeding->treatment incubation Incubate (e.g., 48h) treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_dissolution Dissolve Formazan Crystals mtt_addition->formazan_dissolution absorbance_reading Read Absorbance formazan_dissolution->absorbance_reading ic50_determination Determine IC50 absorbance_reading->ic50_determination

Caption: Experimental workflow for the MTT cytotoxicity assay.

Signaling Pathway: Inhibition of CDK-Mediated Cell Cycle Progression

The anticancer activity of 4-(thiazol-5-yl)pyrimidine derivatives is primarily attributed to their inhibition of CDKs, which play a pivotal role in regulating the cell cycle. By inhibiting CDKs, these compounds can arrest the cell cycle, leading to a halt in proliferation and, in some cases, apoptosis (programmed cell death).

G cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 CDK4_6 CDK4/6 Rb Rb Phosphorylation CDK4_6->Rb CDK2 CDK2 CDK2->S CDK9 CDK9 Transcription Transcription Elongation CDK9->Transcription Rb->G1 G1/S Transition Inhibitor 4-(Pyrimidin-4-yl)thiazole Derivative Inhibitor->CDK4_6 Inhibitor->CDK2 Inhibitor->CDK9

Caption: Signaling pathway illustrating the inhibition of CDK-mediated cell cycle progression.

Antimicrobial Activity

While the primary focus of research on 4-(pyrimidin-4-yl)thiazole derivatives has been on their anticancer properties, the inherent biological activity of the pyrimidine and thiazole rings suggests potential for antimicrobial effects. Further screening of these compounds against a panel of bacterial and fungal strains is warranted to explore this potential therapeutic avenue.

Conclusion

Compounds derived from 2-bromo-1-pyrimidin-4-yl-ethanone, particularly the 4-(pyrimidin-4-yl)thiazole scaffold, represent a promising class of bioactive molecules. Their potent inhibitory activity against key cell cycle regulators like CDKs makes them attractive candidates for the development of novel anticancer therapies. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development. Further investigation into their antimicrobial properties and in vivo efficacy will be crucial in fully elucidating the therapeutic potential of this versatile chemical scaffold.

References

Anti-mycobacterial screening of "2-bromo-1-pyrimidin-4-yl-ethanone" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel anti-mycobacterial agents. Pyrimidine-containing compounds have garnered significant attention in this area, with several derivatives demonstrating potent inhibitory activity against Mtb. This guide provides a comparative overview of various classes of pyrimidine derivatives, their anti-mycobacterial efficacy, and the experimental protocols used for their evaluation.

While this guide focuses on broader classes of pyrimidine derivatives with documented anti-mycobacterial activity, it is important to note that a comprehensive search of the current scientific literature did not yield specific anti-mycobacterial screening data for "2-bromo-1-pyrimidin-4-yl-ethanone" derivatives. The information presented herein is based on structurally related pyrimidine analogs.

Performance Comparison of Pyrimidine Derivatives

The anti-mycobacterial activity of pyrimidine derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data below, compiled from various studies, showcases the in vitro activity of different pyrimidine scaffolds against the virulent M. tuberculosis H37Rv strain.

Compound ClassRepresentative Compound/SeriesMIC against Mtb H37Rv (µg/mL)Reference
Pyrazolo[3,4-d]pyrimidinesCompounds 5a, 5b, 6c, 7a, 7b, 8d, 8e, 8f<6.25[1][2]
Compound 8d (most active in series)<6.25 (IC90 = 1.53)[1][2]
Benzothiazolylpyrimidine-5-carboxamidesCompounds 37, 380.08 µM[3]
Compounds 39, 400.09 µM[3]
5-FormamidopyrimidinesVarious derivativesGenerally ≤1 (IC90)[4]
Substituted Benzyl-pyrimidinesChlorine-substituted derivatives (22-25)12.5[3]
Pyrazolo[1,5-a]pyrimidin-7(4H)-onesP254-fold more potent than initial hit[5]
P191.56 - 2.73[5]
Novel Pyrimidine Analogs5a0.5 - 1.0[6][7][8][9]
JSF-22450.24 - 0.48 µM (MBC)[10]
JSF-23710.44 - 0.92 µM (MBC)[10]

Note: MIC values can be presented in µg/mL or µM. Direct comparison requires conversion based on the molecular weight of the compounds. IC90 represents the concentration required to inhibit 90% of bacterial growth, and MBC (Minimum Bactericidal Concentration) is the lowest concentration that kills 99.9% of the bacteria.

Experimental Protocols

The evaluation of anti-mycobacterial activity of novel compounds follows a standardized set of in vitro assays. Below are detailed methodologies for commonly cited experiments.

Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric method to determine the MIC of compounds against M. tuberculosis.

  • Preparation of Mycobacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80. The culture is incubated at 37°C until it reaches a McFarland turbidity of 1.0.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration, and serial two-fold dilutions are prepared in a 96-well microplate.

  • Inoculation: The mycobacterial suspension is diluted and added to each well containing the test compound, resulting in a final volume of 200 µL. Control wells containing no drug, and wells with a standard anti-TB drug (e.g., isoniazid, rifampicin) are also included.

  • Incubation: The plates are sealed and incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A freshly prepared solution of Alamar Blue (resazurin) and Tween 80 is added to each well.

  • Reading Results: The plates are re-incubated for 24 hours. A color change from blue (oxidized state) to pink (reduced state) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Cytotoxicity Assay (e.g., against Vero cells)

It is crucial to assess the toxicity of the compounds against mammalian cells to determine their selectivity.

  • Cell Culture: Vero cells (African green monkey kidney epithelial cells) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The test compounds are serially diluted and added to the wells.

  • Incubation: The plate is incubated for 48-72 hours.

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or by measuring ATP content. For the MTT assay, the MTT reagent is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is read at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The concentration that inhibits 50% of cell growth (CC50) is calculated from the dose-response curve. The selectivity index (SI) is then determined by the ratio of CC50 to MIC.

Visualizing Experimental Workflows and Mechanisms

Diagrams created using the DOT language provide a clear visual representation of complex processes.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_evaluation Further Evaluation Synthesis Synthesis of Pyrimidine Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Primary_Screen Primary Screen (e.g., single concentration) Characterization->Primary_Screen Test Compounds MIC_Determination MIC Determination (MABA) Primary_Screen->MIC_Determination Cytotoxicity Cytotoxicity Assay (e.g., Vero cells) MIC_Determination->Cytotoxicity MOA_Studies Mechanism of Action Studies Cytotoxicity->MOA_Studies Promising Hits In_Vivo In Vivo Efficacy (e.g., mouse model) MOA_Studies->In_Vivo ADME_Tox ADME/Tox Profiling In_Vivo->ADME_Tox

Caption: A generalized workflow for the discovery and evaluation of novel anti-mycobacterial agents.

Several pyrimidine derivatives have been found to target specific enzymes in M. tuberculosis. The diagram below illustrates some of these identified targets.

moa_pathway cluster_targets Potential Mycobacterial Targets cluster_processes Inhibited Cellular Processes Pyrimidine_Derivatives Pyrimidine Derivatives TMPKmt Thymidine Monophosphate Kinase (TMPKmt) Pyrimidine_Derivatives->TMPKmt DprE1 Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) Pyrimidine_Derivatives->DprE1 QcrB Cytochrome bc1 complex (QcrB) Pyrimidine_Derivatives->QcrB DNA_Synthesis DNA Synthesis TMPKmt->DNA_Synthesis Inhibits Cell_Wall_Synthesis Cell Wall Synthesis DprE1->Cell_Wall_Synthesis Inhibits Respiration Cellular Respiration QcrB->Respiration Inhibits

Caption: Known molecular targets of various anti-mycobacterial pyrimidine derivatives.

References

Cytotoxicity assays for compounds made with "2-bromo-1-pyrimidin-4-yl-ethanone"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of novel bromo-pyrimidine analogues, compounds synthesized from precursors conceptually similar to "2-bromo-1-pyrimidin-4-yl-ethanone". The in vitro anticancer activity of these compounds is evaluated against various human cancer cell lines and compared with the established tyrosine kinase inhibitor, Dasatinib. This document outlines the experimental data, detailed protocols for the cytotoxicity assays, and visual representations of the relevant signaling pathways and experimental workflows.

Comparative Cytotoxicity Data

The cytotoxic activity of the synthesized bromo-pyrimidine analogues was assessed using the MTT assay against a panel of human cancer cell lines, including HCT116 (colon cancer), A549 (lung cancer), K562 (chronic myeloid leukemia), and U937 (acute monocytic myeloid leukemia). The normal human liver cell line, L02, was used to evaluate the selectivity of the compounds. The half-maximal inhibitory concentration (IC50) values were determined and are presented in the tables below for a selection of the most potent compounds.

Table 1: IC50 Values (µM) of Bromo-Pyrimidine Analogues against Various Cancer Cell Lines [1]

CompoundHCT116A549K562U937L02 (Normal Cell Line)
6g >100>1000.0050.0097.14
7d 8.1210.210.0040.0086.89
9c 12.1415.620.0060.0108.12
10e 9.8711.340.0030.0077.65
Dasatinib 0.0120.0250.0010.002>10

Table 2: Bcr/Abl Tyrosine Kinase Inhibitory Activity [1]

CompoundBcr/Abl Kinase IC50 (nM)
6g 0.8
7d 0.6
9c 1.2
10e 0.5
Dasatinib 0.3

Experimental Protocols

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: The bromo-pyrimidine compounds and the standard drug (Dasatinib) are prepared in a series of dilutions. The cell culture medium is replaced with medium containing the test compounds at various concentrations. Control wells contain medium with DMSO (vehicle) and untreated cells.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curves.

Bcr/Abl Tyrosine Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced during a kinase reaction.

Protocol:

  • Kinase Reaction: The Bcr/Abl kinase, substrate, ATP, and the test compounds (bromo-pyrimidine analogues and Dasatinib) are incubated together in a reaction buffer.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Kinase Detection Reagent is added to convert ADP to ATP and to introduce luciferase and luciferin to produce a luminescent signal.

  • Luminescence Measurement: The luminescence is measured using a luminometer. The amount of light generated is proportional to the amount of ADP produced, which is inversely correlated with the kinase inhibitory activity of the test compound.

  • Data Analysis: The IC50 values are calculated from the dose-response curves of kinase inhibition.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_cell_culture Cell Culture and Plating cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assessment (MTT Assay) cluster_analysis Data Analysis start Cancer Cell Lines (HCT116, A549, K562, U937) Normal Cell Line (L02) plate Seed cells in 96-well plates start->plate treat Treat cells with various concentrations plate->treat compounds Bromo-pyrimidine analogues & Dasatinib (control) compounds->treat mtt Add MTT reagent treat->mtt solubilize Solubilize formazan crystals mtt->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate % cell viability read->calculate ic50 Determine IC50 values calculate->ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

bcr_abl_pathway cluster_pathway Bcr/Abl Signaling Pathway in CML cluster_inhibition Mechanism of Inhibition bcr_abl Bcr-Abl (Constitutively Active Tyrosine Kinase) substrates Downstream Substrates (e.g., STAT, RAS, PI3K/AKT) bcr_abl->substrates Phosphorylation proliferation Uncontrolled Cell Proliferation substrates->proliferation apoptosis Inhibition of Apoptosis substrates->apoptosis leukemia Chronic Myeloid Leukemia (CML) proliferation->leukemia apoptosis->leukemia inhibitor Bromo-pyrimidine analogues / Dasatinib inhibitor->bcr_abl Binds to ATP- binding site inhibition Inhibition of Bcr-Abl Kinase Activity

Caption: Bcr/Abl signaling pathway and the mechanism of its inhibition.

References

A Comparative Guide to the Synthesis and Reactivity of 2-bromo-1-pyrimidin-4-yl-ethanone and 2-chloro-1-pyrimidin-4-yl-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of heterocyclic chemistry and drug discovery, α-halo ketones serve as pivotal intermediates for the synthesis of a wide array of complex molecules. Among these, 2-bromo-1-pyrimidin-4-yl-ethanone and 2-chloro-1-pyrimidin-4-yl-ethanone are valuable building blocks for introducing the pyrimidine-4-yl-ethanone moiety. This guide provides an objective comparison of these two reagents, focusing on their synthesis, reactivity, and application, supported by available experimental data and established chemical principles.

Synthesis of Intermediates

The synthesis of α-halo ketones generally involves the halogenation of the corresponding ketone. While specific protocols for both 2-bromo-1-pyrimidin-4-yl-ethanone and its chloro-analogue are not extensively documented in publicly available literature, their preparation can be inferred from established methods for analogous compounds.

General Synthesis Workflow

cluster_start Starting Material cluster_halogenation Halogenation cluster_product Products 4-acetylpyrimidine 4-acetylpyrimidine Bromination Bromination (e.g., NBS) 4-acetylpyrimidine->Bromination Chlorination Chlorination (e.g., SO2Cl2) 4-acetylpyrimidine->Chlorination 2-bromo-1-pyrimidin-4-yl-ethanone 2-bromo-1-pyrimidin-4-yl-ethanone Bromination->2-bromo-1-pyrimidin-4-yl-ethanone 2-chloro-1-pyrimidin-4-yl-ethanone 2-chloro-1-pyrimidin-4-yl-ethanone Chlorination->2-chloro-1-pyrimidin-4-yl-ethanone

Caption: General synthetic routes to the target α-halo ketones.

Synthesis of 2-bromo-1-pyrimidin-4-yl-ethanone

A common method for the α-bromination of ketones is the use of N-Bromosuccinimide (NBS). A protocol for a similar compound, 2-bromo-1-(2-chloropyrimidin-5-yl)ethanone, involves the reaction of the corresponding vinyl ether with NBS.[1] A more direct approach, applicable to 4-acetylpyrimidine, would be the reaction with NBS in a suitable solvent.

ParameterValueReference
Starting Material 4-acetylpyrimidineGeneral
Brominating Agent N-Bromosuccinimide (NBS)[2]
Solvent Tetrahydrofuran/Water or PEG-400/Water[1][2]
Temperature 0 °C to 80 °C[1][2]
Reaction Time 2 hours[1]
Reported Yield 75% (for a similar compound)[1]

Experimental Protocol (Inferred)

To a solution of 4-acetylpyrimidine (1.0 eq) in a mixture of tetrahydrofuran and water at 0 °C, N-Bromosuccinimide (1.0 eq) is added portion-wise. The reaction mixture is stirred at 0 °C for 2 hours. After completion, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash chromatography.

Synthesis of 2-chloro-1-pyrimidin-4-yl-ethanone

The α-chlorination of ketones can be effectively achieved using sulfuryl chloride (SO₂Cl₂). This method has been reported for the synthesis of other α-chloro ketones with high yields.[3]

ParameterValueReference
Starting Material 4-acetylpyrimidineGeneral
Chlorinating Agent Sulfuryl chloride (SO₂Cl₂)[3]
Solvent Methanol/Ethyl acetate/Dichloromethane[3]
Temperature 20-30 °C[3]
Reaction Time 1 hour[3]
Reported Yield ~95% (for a similar compound)[3]

Experimental Protocol (Inferred)

To a stirred mixture of 4-acetylpyrimidine (1.0 eq) in a suitable solvent such as ethyl acetate/dichloromethane, sulfuryl chloride (1.5 eq) is added dropwise at room temperature. After the addition is complete, the reaction is stirred for 1 hour. The reaction progress can be monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the desired product.

Reactivity Comparison: A Nucleophilic Substitution Perspective

The primary difference in the reactivity of 2-bromo- and 2-chloro-1-pyrimidin-4-yl-ethanone lies in the nature of the carbon-halogen bond. The carbon-bromine bond is weaker and bromide is a better leaving group than chloride. This fundamental difference dictates their relative reactivity in nucleophilic substitution reactions, which are the most common transformations for this class of compounds.

Logical Relationship in Reactivity

cluster_reactivity Factors Influencing Reactivity cluster_compounds Compared Reagents LeavingGroup Leaving Group Ability Reactivity Reactivity in SN2 Reactions LeavingGroup->Reactivity BondStrength C-X Bond Strength BondStrength->Reactivity Bromo 2-bromo-1-pyrimidin-4-yl-ethanone Reactivity->Bromo More Reactive Chloro 2-chloro-1-pyrimidin-4-yl-ethanone Reactivity->Chloro Less Reactive Bromo->LeavingGroup Br- is a better leaving group Bromo->BondStrength Weaker C-Br bond Chloro->LeavingGroup Cl- is a poorer leaving group Chloro->BondStrength Stronger C-Cl bond

Caption: Factors determining the relative reactivity of the bromo and chloro derivatives.

Key Reactivity Differences

Feature2-bromo-1-pyrimidin-4-yl-ethanone2-chloro-1-pyrimidin-4-yl-ethanone
Reactivity HigherLower
Leaving Group Ability Excellent (Br⁻)Good (Cl⁻)
Reaction Conditions Milder conditions, shorter reaction timesMay require harsher conditions, longer reaction times
Cost & Stability Generally more expensive and less stableGenerally more cost-effective and more stable

Due to the higher reactivity of the bromo derivative, it is often the preferred reagent when milder reaction conditions are required or when dealing with sensitive substrates. However, the chloro derivative offers advantages in terms of cost and stability, making it a suitable choice for large-scale synthesis where reaction conditions can be optimized.

Applications in Synthesis: Formation of Heterocycles

Both 2-bromo- and 2-chloro-1-pyrimidin-4-yl-ethanone are versatile precursors for the synthesis of various fused heterocyclic systems. A common application is the Hantzsch thiazole synthesis.

Hantzsch Thiazole Synthesis Workflow

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product AlphaHaloKetone 2-halo-1-pyrimidin-4-yl-ethanone (X = Br or Cl) Cyclocondensation Cyclocondensation AlphaHaloKetone->Cyclocondensation Thioamide Thioamide (e.g., Thiourea) Thioamide->Cyclocondensation Thiazole 2-amino-4-(pyrimidin-4-yl)thiazole Cyclocondensation->Thiazole

Caption: Synthesis of thiazole derivatives from α-halo ketones.

Experimental Protocol for Thiazole Synthesis (General)

A mixture of the 2-halo-1-pyrimidin-4-yl-ethanone (1 mmol) and thiourea (1.2 mmol) in absolute ethanol (20 mL) is refluxed for 4-6 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is then washed with cold ethanol and dried. The crude product can be purified by recrystallization.[4] For the less reactive 2-chloro derivative, longer reaction times or a higher boiling point solvent may be necessary to achieve comparable yields.

ReagentExpected Relative Reaction RatePotential Yield
2-bromo-1-pyrimidin-4-yl-ethanoneFasterHigh
2-chloro-1-pyrimidin-4-yl-ethanoneSlowerModerate to High

Conclusion

Both 2-bromo-1-pyrimidin-4-yl-ethanone and 2-chloro-1-pyrimidin-4-yl-ethanone are valuable reagents in synthetic organic chemistry. The choice between them depends on a balance of reactivity, stability, and cost.

  • 2-bromo-1-pyrimidin-4-yl-ethanone is the more reactive of the two, making it ideal for reactions requiring mild conditions and for the synthesis of complex, sensitive molecules.

  • 2-chloro-1-pyrimidin-4-yl-ethanone offers a more stable and cost-effective alternative, particularly for larger-scale syntheses where reaction conditions can be optimized to compensate for its lower reactivity.

Researchers should consider these factors when designing synthetic routes to new pyrimidine-containing compounds for applications in drug discovery and materials science.

References

A Comparative Guide to High-Resolution Mass Spectrometry for the Analysis of "2-bromo-1-pyrimidin-4-yl-ethanone" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. Intermediates such as "2-bromo-1-pyrimidin-4-yl-ethanone" and its derivatives are foundational building blocks in the synthesis of a wide array of bioactive molecules. High-Resolution Mass Spectrometry (HRMS) stands out as a principal analytical technique for the unambiguous identification and structural elucidation of these compounds. This guide provides a comparative overview of HRMS performance against other analytical techniques, supported by experimental data from analogous compounds, and outlines detailed experimental protocols.

While specific high-resolution mass spectrometry data for "2-bromo-1-pyrimidin-4-yl-ethanone" is not extensively available in published literature, this guide will leverage data from structurally similar compounds to provide a robust comparative analysis. This approach mirrors the practical challenges faced by researchers when dealing with novel substances and highlights the methodologies used to infer and confirm molecular structures.

High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS is indispensable for determining the elemental composition of a molecule with high accuracy. For a compound like "2-bromo-1-pyrimidin-4-yl-ethanone", HRMS provides an accurate mass measurement, which is crucial for confirming its chemical formula, C₆H₅BrN₂O.

Expected Fragmentation Pattern:

Under electrospray ionization (ESI) in positive mode, "2-bromo-1-pyrimidin-4-yl-ethanone" is expected to protonate to form the [M+H]⁺ ion. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M+H]⁺ and [M+H+2]⁺) will be observed. Collision-induced dissociation (CID) of the parent ion would likely lead to specific fragmentation pathways:

  • α-cleavage: The most probable fragmentation involves the cleavage of the bond between the carbonyl group and the bromomethyl group, leading to the loss of a ·CH₂Br radical or the formation of a stable acylium ion.

  • Pyrimidine Ring Fragmentation: Subsequent fragmentation may involve the characteristic cleavage of the pyrimidine ring.

Performance Comparison: HRMS vs. Alternative Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for structural confirmation, quantification, or purity assessment.

Analytical Technique Performance Metrics Advantages Limitations Applicability to "2-bromo-1-pyrimidin-4-yl-ethanone"
High-Resolution Mass Spectrometry (HRMS) Mass Accuracy: < 5 ppmResolution: > 10,000 FWHMSensitivity: fmol to amol levelProvides unambiguous elemental composition.[1] Excellent for structural elucidation through fragmentation analysis.May not be ideal for quantifying isomers. Requires complex instrumentation.Primary technique for structural confirmation.
High-Performance Liquid Chromatography (HPLC) Purity: > 99%Retention Time Precision: < 0.5% RSDGold standard for purity determination and quantification of non-volatile compounds.[2] Can be coupled with various detectors (UV, DAD, MS).Does not provide definitive structural information on its own.Ideal for purity analysis and quantification in reaction monitoring and quality control.
Gas Chromatography-Mass Spectrometry (GC-MS) Resolution: High resolving power for volatile compounds.Library Matching: Extensive spectral libraries for identification.Excellent for the analysis of volatile and thermally stable compounds.Not suitable for thermally labile or non-volatile compounds like many pyrimidine derivatives. Derivatization may be required.Less suitable due to the probable thermal instability of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Elucidation: Provides detailed information on the chemical environment of atoms.Unparalleled for de novo structure elucidation and isomeric differentiation.Relatively low sensitivity compared to MS. Requires larger sample amounts.Essential for unambiguous structure confirmation, complementing HRMS data.

Experimental Protocols

High-Resolution Mass Spectrometry (LC-HRMS/MS) Protocol

This protocol is a standard procedure for the analysis of novel synthetic compounds like "2-bromo-1-pyrimidin-4-yl-ethanone".

  • Sample Preparation: A 1 mg/mL stock solution of the compound is prepared in methanol. This is then diluted to 1 µg/mL with the initial mobile phase.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Orbitrap or TOF.

    • Scan Range: m/z 50-500.

    • Resolution: 30,000 FWHM.

    • MS/MS Fragmentation: Collision-Induced Dissociation (CID) with normalized collision energy ramp.

HPLC Protocol for Purity Analysis

This protocol is designed for routine purity assessment.

  • Sample Preparation: A 1 mg/mL solution of the compound is prepared in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 25 °C.

Visualizing the Synthesis Workflow

The synthesis of α-bromo ketones from their corresponding ketones is a common and crucial reaction in medicinal chemistry. The following diagram illustrates a typical workflow for the synthesis of a generic α-bromo-heterocyclic-ethanone, which would be applicable to "2-bromo-1-pyrimidin-4-yl-ethanone".

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_analysis Analysis & Characterization start_ketone Heterocyclic Ketone (e.g., 1-pyrimidin-4-yl-ethanone) reaction_vessel Reaction Vessel (e.g., Round-bottom flask) start_ketone->reaction_vessel Solvent (e.g., Acetic Acid) brominating_agent Brominating Agent (e.g., NBS or Br2) brominating_agent->reaction_vessel workup Aqueous Work-up (Quenching & Extraction) reaction_vessel->workup Reaction Monitoring (TLC) purification Purification (e.g., Column Chromatography) workup->purification product Final Product (α-Bromo-heterocyclic-ethanone) purification->product analysis Characterization (HRMS, NMR, HPLC) product->analysis

Caption: Synthetic workflow for an α-bromo-heterocyclic-ethanone.

Signaling Pathway Context

While "2-bromo-1-pyrimidin-4-yl-ethanone" is a synthetic intermediate, pyrimidine derivatives are of significant interest in drug discovery as they are key components of many biologically active molecules, including kinase inhibitors. These inhibitors often target ATP-binding sites in kinases, which are crucial nodes in cellular signaling pathways regulating cell growth, differentiation, and apoptosis. The pyrimidine scaffold can act as a hinge-binding motif, a critical interaction for potent kinase inhibition. The bromo-acetyl functional group in the title compound makes it a reactive precursor for elaborating the pyrimidine core to target such enzymes.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor kinase_cascade Downstream Kinase Cascade (e.g., MAPK) receptor->kinase_cascade ATP -> ADP transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Cellular Response (Proliferation, Survival) transcription_factor->cellular_response pyrimidine_inhibitor Pyrimidine-based Kinase Inhibitor pyrimidine_inhibitor->kinase_cascade Competitive Inhibition (ATP Binding Site)

Caption: Inhibition of a generic kinase signaling pathway.

References

A Comparative Guide to HPLC Purity Assessment of 2-bromo-1-pyrimidin-4-yl-ethanone Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of "2-bromo-1-pyrimidin-4-yl-ethanone" reaction products. The information presented is supported by established analytical principles and representative experimental data to aid in method selection and development.

Introduction

2-bromo-1-pyrimidin-4-yl-ethanone is a key intermediate in the synthesis of various biologically active compounds. Its purity is critical for the successful outcome of subsequent reactions and the quality of the final product. The primary synthetic route to this compound involves the alpha-bromination of a ketone, a reaction that can lead to several impurities. Therefore, a robust and reliable analytical method is required to accurately determine the purity of the reaction product and quantify any impurities. HPLC is the most common and effective technique for this purpose.

Synthesis and Potential Impurities

The synthesis of 2-bromo-1-pyrimidin-4-yl-ethanone typically proceeds via the bromination of 1-(pyrimidin-4-yl)ethanone. This reaction is often carried out using a brominating agent such as N-bromosuccinimide (NBS) or bromine in an appropriate solvent.

Based on this synthetic pathway, the following are the most probable impurities:

  • Unreacted Starting Material: 1-(pyrimidin-4-yl)ethanone

  • Di-brominated Impurity: 2,2-dibromo-1-pyrimidin-4-yl-ethanone

  • Solvent Residues and Reagent Byproducts: Dependent on the specific reaction conditions.

A thorough understanding of the reaction is crucial for identifying and quantifying these impurities by HPLC.

Experimental Protocols

Two common reverse-phase HPLC methods are presented below as alternatives for the purity assessment of 2-bromo-1-pyrimidin-4-yl-ethanone.

Method A: Isocratic Elution with Phosphoric Acid
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Temperature: 30°C

  • Injection Volume: 10 µL

Method B: Gradient Elution with Formic Acid
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 80% B

    • 10-12 min: 80% B

    • 12-13 min: 80% to 30% B

    • 13-15 min: 30% B

  • Flow Rate: 1.2 mL/min

  • Detection: UV at 254 nm

  • Temperature: 35°C

  • Injection Volume: 5 µL

Data Presentation

The following tables summarize representative quantitative data from the analysis of a hypothetical crude reaction product of 2-bromo-1-pyrimidin-4-yl-ethanone using the two proposed HPLC methods.

Table 1: Purity Profile by HPLC Method A (Isocratic)

CompoundRetention Time (min)Area (%)
1-(pyrimidin-4-yl)ethanone (Starting Material)2.55.2
2-bromo-1-pyrimidin-4-yl-ethanone (Product) 4.1 92.3
2,2-dibromo-1-pyrimidin-4-yl-ethanone (Impurity)6.82.5

Table 2: Purity Profile by HPLC Method B (Gradient)

CompoundRetention Time (min)Area (%)
1-(pyrimidin-4-yl)ethanone (Starting Material)3.25.1
2-bromo-1-pyrimidin-4-yl-ethanone (Product) 6.5 92.5
2,2-dibromo-1-pyrimidin-4-yl-ethanone (Impurity)8.92.4

Comparison of HPLC Methods

FeatureMethod A (Isocratic)Method B (Gradient)
Run Time ShorterLonger
Resolution May have co-elution with closely related impuritiesGenerally provides better separation of all components
Method Development Simpler to develop and validateMore complex to develop and transfer
Sensitivity May be lower for late-eluting impuritiesCan improve peak shape and sensitivity for all components
Suitability Best for routine quality control with known impuritiesIdeal for complex mixtures and impurity profiling

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment start 1-(pyrimidin-4-yl)ethanone reaction Alpha-Bromination start->reaction reagents Brominating Agent (e.g., NBS) reagents->reaction product Crude 2-bromo-1-pyrimidin-4-yl-ethanone reaction->product hplc HPLC Analysis product->hplc data Data Analysis (Purity & Impurity Profile) hplc->data report report data->report Generate Report

Caption: Experimental workflow for synthesis and HPLC purity assessment.

signaling_pathway_placeholder cluster_upstream Upstream Signaling cluster_downstream Downstream Effects A Signal Input B Kinase Cascade A->B C Target Protein B->C Activation D Cellular Response C->D inhibitor 2-bromo-1-pyrimidin-4-yl-ethanone Derivative inhibitor->C Inhibition

Caption: Hypothetical signaling pathway involving a derivative.

logical_relationship A Reaction Completion B Purity of Product A->B C Yield of Product A->C D Formation of Byproducts A->D inversely proportional F Accurate Purity Assessment B->F D->F E HPLC Method Selection E->F

Caption: Logical relationships in product analysis.

Safety Operating Guide

Navigating the Safe Disposal of 2-bromo-1-pyrimidin-4-yl-ethanone Hydrobromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the operational disposal of 2-bromo-1-pyrimidin-4-yl-ethanone Hydrobromide, ensuring the protection of personnel and the environment.

Essential Safety and Hazard Data

ParameterInformationCitation
Hazard Class Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2A); Specific target organ toxicity - single exposure (Respiratory system)[1][2]
Signal Word Warning[3]
Hazard Statements Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1][2]
Precautionary Statements Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[2]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the compound is handled and neutralized in a controlled and compliant manner.

1. Waste Collection and Segregation:

  • Solid Waste: Collect un-used or contaminated solid this compound in a designated, clearly labeled, and sealed waste container.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, weighing boats) that has come into contact with the chemical should be collected in a separate, labeled container for hazardous waste.

  • Rinsate: When rinsing non-disposable glassware, the initial rinsate should be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations and the concentration of the residual chemical. Always consult your institution's environmental health and safety (EHS) office.

2. Packaging and Labeling:

  • Ensure all waste containers are made of a compatible material, are in good condition, and are securely sealed to prevent leaks or spills.

  • Label each container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the date the waste was first added to the container.

3. Storage of Waste:

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Follow all institutional guidelines for the storage of hazardous chemical waste, including secondary containment.

4. Arranging for Disposal:

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste manifest with the full chemical name and an estimate of the quantity to be disposed of.

  • The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

  • Crucially, do not discharge this compound or its containers into sewer systems. [4]

5. Disposal of Empty Containers:

  • Empty containers should be triple-rinsed (or the equivalent) with a suitable solvent.[4] The rinsate from this process must be collected as hazardous waste.

  • After thorough cleaning, the container may be offered for recycling or reconditioning.[4] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of according to institutional guidelines.[4]

Disposal Workflow

Disposal Workflow for this compound A Waste Generation (Solid, Contaminated Labware, Rinsate) B Segregate and Collect in Labeled, Sealed Containers A->B F Triple-Rinse Empty Containers A->F Empty Containers C Store in Designated Hazardous Waste Area B->C D Contact EHS or Licensed Waste Disposal Contractor C->D E Licensed Chemical Destruction or Controlled Incineration D->E G Collect Rinsate as Hazardous Waste F->G H Recycle or Dispose of Cleaned Container F->H G->C

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-bromo-1-pyrimidin-4-yl-ethanone Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of 2-bromo-1-pyrimidin-4-yl-ethanone Hydrobromide. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.

Immediate Safety Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, it can cause skin, eye, and respiratory tract irritation.[1][2] In case of exposure, follow these first aid measures immediately:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[2][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][6]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE.

Protection TypeMinimum RequirementRecommended for High-Risk Operations
Eye/Face Protection ANSI-approved safety goggles with side shields.[7]Full-face shield worn over safety goggles.[7]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use.[3][7]Double-gloving with a flexible laminate glove under a heavy-duty, chemically resistant outer glove.
Body Protection Laboratory coat, long pants, and closed-toe shoes.[7]Flame-resistant lab coat.
Respiratory Protection Work in a certified chemical fume hood.[7][8]Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced.

Operational Plan: Handling Procedures

Safe handling of this compound requires strict adherence to the following protocols to minimize exposure and prevent contamination.

Engineering Controls:

  • Fume Hood: All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood to control airborne particulates and vapors.[7][8]

  • Ventilation: Ensure adequate ventilation in the laboratory.[2]

  • Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the work area.[3]

Standard Operating Procedures:

  • Preparation: Before beginning work, ensure the fume hood is functioning correctly and the work area is clean and free of incompatible materials.[7] Cover the work surface with absorbent bench paper.[8]

  • Donning PPE: Put on all required personal protective equipment as specified in the table above.

  • Weighing and Transfer:

    • To minimize the generation of dust, handle the solid compound with care.[8]

    • Use a spatula for transfers.[8]

    • When weighing, use anti-static weigh paper or a tared container.[8]

  • Solution Preparation:

    • If preparing a solution, slowly add the solid to the solvent in a suitable container within the fume hood.[8]

    • Keep the container capped when not in use.[8]

  • Post-Handling:

    • Decontaminate all glassware and the work surface after use.

    • Properly remove and dispose of contaminated PPE.[7]

    • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[8]

Disposal Plan

Chemical waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect any unused solid compound and contaminated materials (e.g., weigh paper, gloves, bench paper) in a dedicated, clearly labeled hazardous waste container for solid brominated organic compounds.[7][8]

  • Liquid Waste: Collect solutions containing the compound in a separate, clearly labeled hazardous waste container for halogenated organic solvents.[8]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated solid hazardous waste stream.[8]

Disposal Method:

All waste must be disposed of through a licensed hazardous waste disposal service.[8] Do not dispose of this chemical down the drain or in regular trash.[8] The primary disposal method for brominated organic compounds is typically high-temperature incineration at a permitted facility.[8]

Experimental Workflow

experimental_workflow prep Preparation - Verify Fume Hood - Clean Work Area - Don PPE handling Handling - Weigh Solid - Transfer Compound - Prepare Solution prep->handling Proceed with caution post_handling Post-Handling - Decontaminate - Doff PPE - Wash Hands handling->post_handling After experiment waste_collection Waste Collection - Segregate Solid & Liquid Waste post_handling->waste_collection Segregate waste disposal Disposal - Licensed Vendor waste_collection->disposal Final step

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-bromo-1-pyrimidin-4-yl-ethanone Hydrobromide
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2-bromo-1-pyrimidin-4-yl-ethanone Hydrobromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.